3-cyclohexyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h4-5,8-11,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXQPIDRIDLWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461588 | |
| Record name | 3-cyclohexyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100717-32-6 | |
| Record name | 3-cyclohexyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclohexyl-1H-indole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-1H-indole is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, natural products, and pharmaceuticals. The presence of a cyclohexyl substituent at the C3 position of the indole ring imparts specific physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
The chemical structure of this compound consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring, and a cyclohexyl group attached to the third carbon of the pyrrole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N | - |
| Molecular Weight | 199.29 g/mol | - |
| CAS Number | 100717-32-6 | [1] |
| Boiling Point | 366.8 °C at 760 mmHg | [2] |
| Refractive Index | 1.62 | [2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the general principles of NMR, IR, and mass spectrometry for indole derivatives, the following characteristics can be anticipated:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, the N-H proton, and the protons of the cyclohexyl ring. The chemical shifts and coupling constants would be informative for confirming the structure.
-
¹³C NMR: The spectrum would display signals for all 14 carbon atoms, with distinct chemical shifts for the aromatic carbons of the indole ring and the aliphatic carbons of the cyclohexyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 3100-2850 cm⁻¹), and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).[3][4][5]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring.[6][7][8][9]
Experimental Protocols: Synthesis of this compound
The most common and versatile method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[1][10][11][12][13] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the reaction of a phenylhydrazine with an aldehyde or a ketone.
Fischer Indole Synthesis of this compound
A detailed experimental protocol specifically for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure based on the Fischer indole synthesis can be proposed:
Step 1: Formation of the Phenylhydrazone
Phenylhydrazine is reacted with cyclohexyl methyl ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.
Step 2: Cyclization to form the Indole Ring
The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, and heated. The acidic conditions promote a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final this compound product.
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Figure 1: General workflow for the Fischer indole synthesis of this compound.
Biological Activity and Signaling Pathways
While extensive biological data for this compound is not available, the indole scaffold is known to be a key component in a wide range of biologically active molecules.[2] Indole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Some studies on related compounds suggest potential areas of biological relevance for this compound. For instance, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been investigated as dopamine D2 partial agonists and autoreceptor agonists, suggesting a potential role in the central nervous system.[2]
Furthermore, various indole compounds have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, which are often dysregulated in diseases like cancer.[14] The specific effects of this compound on these or other signaling pathways have yet to be elucidated and represent an area for future research.
Figure 2: Potential biological targets and signaling pathways for this compound based on related compounds.
Conclusion
This compound is a molecule of interest for further investigation due to its indole core structure. This guide has summarized the currently available information on its chemical properties, structure, and a plausible synthetic route. The lack of comprehensive experimental data, particularly regarding its biological activity and specific signaling pathway interactions, highlights the need for further research. The information provided herein serves as a foundational resource for scientists and researchers to design and conduct future studies on this and related compounds, potentially leading to the discovery of novel therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer_indole_synthesis [chemeurope.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Cyclohexyl-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-cyclohexyl-1H-indole. Due to the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document outlines the predicted spectroscopic characteristics based on the well-established principles of NMR, IR, and Mass Spectrometry for 3-substituted indoles and compounds containing a cyclohexyl moiety. The information herein serves as a foundational reference for the characterization and analysis of this compound and related structures in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H (Indole) |
| ~7.65 | d | 1H | Ar-H (H-4) |
| ~7.35 | d | 1H | Ar-H (H-7) |
| ~7.15 | t | 1H | Ar-H (H-6) |
| ~7.10 | t | 1H | Ar-H (H-5) |
| ~7.05 | s | 1H | Ar-H (H-2) |
| ~2.60 | m | 1H | CH (Cyclohexyl) |
| ~1.20-2.10 | m | 10H | CH₂ (Cyclohexyl) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~136.5 | C-7a |
| ~128.0 | C-3a |
| ~122.5 | C-2 |
| ~122.0 | C-6 |
| ~120.0 | C-5 |
| ~119.5 | C-4 |
| ~115.0 | C-3 |
| ~111.0 | C-7 |
| ~38.0 | CH (Cyclohexyl) |
| ~33.0 | CH₂ (Cyclohexyl) |
| ~26.5 | CH₂ (Cyclohexyl) |
| ~26.0 | CH₂ (Cyclohexyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch (Indole) |
| ~3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~2925, ~2850 | Strong | C-H Stretch (Aliphatic, Cyclohexyl) |
| ~1620, ~1460 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1450 | Medium | CH₂ Bend (Cyclohexyl) |
| ~740 | Strong | C-H Bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 199 | High | [M]⁺ (Molecular Ion) |
| 117 | High | [M - C₆H₁₀]⁺ (Loss of cyclohexene) |
| 116 | Medium | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a synthesized compound like this compound.
General Synthesis of 3-substituted Indoles
A common method for the synthesis of 3-alkylindoles is the Fischer indole synthesis. This involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, cyclohexyl methyl ketone would be a suitable starting material to react with phenylhydrazine hydrochloride.
NMR Spectroscopy
A sample of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. The compound is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound such as this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic compound.
Biological Activity of 3-Cyclohexyl-1H-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, those bearing a cyclohexyl moiety at the 3-position of the indole ring have emerged as a promising class of molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported biological activities of 3-cyclohexyl-1H-indole derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated. Quantitative data from the literature is summarized in structured tables to facilitate comparison and further research in the development of novel therapeutics based on this chemical scaffold.
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a multitude of natural products and synthetic compounds with significant therapeutic value. The versatility of the indole ring allows for substitutions at various positions, leading to a wide chemical space for drug discovery. The introduction of a bulky, lipophilic cyclohexyl group at the 3-position can significantly influence the molecule's interaction with biological targets, often enhancing its potency and modulating its pharmacological profile.
This guide will delve into the specific biological activities of this compound derivatives, consolidating the existing scientific literature into a practical resource for researchers in the field.
Anticancer Activity
Derivatives of this compound have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through various cellular signaling pathways.
Quantitative Data on Anticancer Activity
A key example highlighting the anticancer potential of a related structure is 1,1,3-tri(3-indolyl)cyclohexane, which contains the core 3-substituted indole and cyclohexane moieties. While specific IC50 values for a range of this compound derivatives are not extensively documented in publicly available literature, the data for this related compound provides a strong rationale for further investigation into this class of molecules.
| Compound | Cell Line | Assay | Activity | Reference |
| 1,1,3-tri(3-indolyl)cyclohexane | A549, H1299, H1435, CL1-1, and H1437 (Lung Cancer) | Apoptosis Induction | Induced apoptosis | [1] |
Mechanism of Action: Apoptosis Induction
Studies on 1,1,3-tri(3-indolyl)cyclohexane have shown that its anticancer effect is mediated through the induction of apoptosis.[1] This programmed cell death is triggered via the intrinsic mitochondrial pathway, which is a common mechanism for many chemotherapeutic agents.
The key molecular events in this pathway include:
-
Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress within the cancer cells.
-
Mitochondrial Membrane Potential Dissipation: The loss of mitochondrial membrane integrity is a critical step in the apoptotic cascade.
-
Cytochrome c Release: Following the disruption of the mitochondrial membrane, cytochrome c is released from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed.[1]
-
Activation of c-Jun N-terminal Kinase (JNK): The JNK stress-related pathway is also activated, contributing to the apoptotic process.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed apoptotic pathway induced by 3-indole derivatives containing a cyclohexane moiety.
Caption: Apoptotic pathway induced by this compound derivatives.
Antimicrobial Activity
While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of 3-substituted indoles is well-known for its antimicrobial activities. The lipophilic nature of the cyclohexyl group can facilitate the passage of these compounds through microbial cell membranes, potentially enhancing their efficacy.
Quantitative Data on Antimicrobial Activity
| Compound Class | Bacterial Strain | Assay | Activity (MIC) | Reference |
| 1-(1H-indol-3-yl)ethanamine derivatives | Staphylococcus aureus (including MRSA and VISA) | Broth Microdilution | 8 - 16 mg/L | [2] |
Further screening of this compound derivatives against a panel of pathogenic bacteria and fungi is warranted to establish their antimicrobial spectrum and potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of indole derivatives.
In Vitro Anticancer Activity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, H1299)
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Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
In Vitro Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the biological evaluation of this compound derivatives.
Caption: Workflow for biological evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data, particularly from related compounds, strongly suggests potential for significant anticancer activity through the induction of apoptosis. While their antimicrobial properties are less explored, the structural features of these molecules warrant further investigation in this area. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of new derivatives within this chemical class. Future research should focus on synthesizing a broader range of this compound analogues and conducting comprehensive in vitro and in vivo studies to fully elucidate their therapeutic potential and mechanisms of action.
References
Potential therapeutic applications of 3-cyclohexyl-1H-indole
An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-Cyclohexyl-1H-indole and Its Derivatives
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The versatility of the indole ring allows for the synthesis of derivatives with potential therapeutic applications in oncology, neuropharmacology, and inflammatory diseases.[1][3][4] This technical guide focuses on the therapeutic potential of this compound and its derivatives, exploring their synthesis, biological activities, and mechanisms of action. While research on the specific parent compound this compound is limited, studies on its derivatives provide significant insights into its potential as a pharmacophore.
Potential Therapeutic Applications
Antipsychotic Activity: Dopamine D2 Receptor Modulation
Derivatives of this compound have been investigated as potential antipsychotic agents, specifically as partial agonists of dopamine D2 receptors.[5] Hyperactivity of dopamine neurons is implicated in the pathophysiology of schizophrenia, and dopamine D2 antagonists are a cornerstone of treatment.[5] However, partial agonists offer the potential to modulate dopaminergic neurotransmission, decreasing dopamine synthesis and release by activating presynaptic autoreceptors, which may lead to an improved side-effect profile compared to full antagonists.[5]
A key series of compounds, 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles, has been synthesized and evaluated.[5] The trans isomers of these compounds consistently demonstrated greater binding affinity for the D2 receptor than the cis isomers.[5] One of the most potent compounds identified was trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine, which was characterized as a partial D2 agonist and showed activity in animal models of antipsychotic efficacy.[5]
Quantitative Data for Selected this compound Derivatives [5]
| Compound | D2 Receptor Binding (Ki, nM) | Locomotor Activity (ED50, mg/kg ip) | DOPA Accumulation (ED50, mg/kg ip) |
| 30a | 0.8 | 0.2 | 1.8 |
| 29a | 2.5 | 1.1 | 10.0 |
| 30b | 1.9 | 4.8 | 15.0 |
| 29b | 6.2 | 4.1 | >30.0 |
Data extracted from a study on 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles.[5]
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents.[1] While direct studies on this compound are sparse, a related compound, 1,1,3-tri(3-indolyl)cyclohexane, has demonstrated significant anticancer activity in lung cancer cells and xenograft models.[6] This suggests that the combination of indole and cyclohexane moieties can be a fruitful area for anticancer drug development.
The proposed mechanism of action for 1,1,3-tri(3-indolyl)cyclohexane involves the induction of apoptosis through the intrinsic mitochondrial pathway.[6] This is characterized by the release of cytochrome c, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[6] Furthermore, the compound was found to increase reactive oxygen species (ROS) production and activate the c-Jun N-terminal kinase (JNK) pathway, both of which are implicated in stress-induced apoptosis.[6]
Other indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some indole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][7]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to modulate this pathway.[8]
-
Targeting 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise in the treatment of liver cancer.[9]
Anti-inflammatory and Anti-fibrotic Activity
Indole derivatives have also been explored for their anti-inflammatory and anti-fibrotic properties.[4][10] Indole-3-carbinol (I3C) has been shown to be a potent inhibitor of inflammation induced by ischemia-reperfusion.[11] The anti-inflammatory effects of I3C are attributed to its ability to interfere with NF-κB signal transduction.[11]
In the context of fibrosis, which is characterized by the excessive deposition of extracellular matrix, indole derivatives have shown potential in preclinical models of liver, pulmonary, and myocardial fibrosis.[4][10] The mechanisms underlying these effects often involve the modulation of key signaling pathways such as TGF-β/Smad, a central regulator of fibrosis.[4][10] For instance, I3C has been found to promote the resolution of liver fibrosis by stimulating the apoptosis of hepatic stellate cells, a process mediated by the blockage of the IKKα/IκB-α/NF-κB pathway.[12]
Synthesis and Experimental Protocols
Synthesis of 3-Substituted Indoles
A common and versatile method for the synthesis of indoles is the Fischer indole synthesis.[13][14] This reaction involves the treatment of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13] For the synthesis of this compound, cyclohexylacetone would be a suitable ketone to react with phenylhydrazine.
General Experimental Protocol for Fischer Indole Synthesis:
-
A mixture of the appropriate phenylhydrazine hydrochloride (1 equivalent) and ketone (1.1 equivalents) is prepared in a suitable solvent, such as acetic acid.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired indole.
Biological Assays
Dopamine D2 Receptor Binding Assay: [5]
-
Rat striatal membranes are prepared and incubated with a radiolabeled D2 ligand (e.g., [3H]NPA) and varying concentrations of the test compound.
-
The reaction is carried out in a suitable buffer at a specific temperature and for a defined period.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is calculated, and the Ki value is determined using the Cheng-Prusoff equation.
MTT Assay for Cell Viability: [3]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis for Protein Expression: [12]
-
Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Logical relationship of this compound to its therapeutic derivatives.
Caption: Signaling pathway for Dopamine D2 receptor partial agonism.
Caption: Anticancer mechanism via the intrinsic apoptosis pathway.
Caption: General experimental workflow for drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data on the parent molecule is limited, its derivatives have shown significant potential as dopamine D2 receptor partial agonists for the treatment of psychosis, and as anticancer agents that induce apoptosis. Furthermore, the broader family of indole compounds has well-documented anti-inflammatory and anti-fibrotic activities. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes this compound a valuable core structure for future drug discovery and development efforts in multiple therapeutic areas. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-carbinol enhances the resolution of rat liver fibrosis and stimulates hepatic stellate cell apoptosis by blocking the inhibitor of κB kinase α/inhibitor of κB-α/nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Cyclohexyl-1H-Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-cyclohexyl-1H-indole core has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features, combining the aromatic indole nucleus with a bulky, lipophilic cyclohexyl group at the 3-position, have made it a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives based on this privileged core, with a focus on their applications in oncology and neurodegenerative diseases.
Synthesis of the this compound Core
The synthesis of 3-substituted indoles is a well-established field in organic chemistry, with several classical and modern methods available. For the specific construction of the this compound scaffold, the Fischer indole synthesis represents a robust and versatile approach.
Experimental Protocol: Fischer Indole Synthesis of this compound Analogs
This protocol describes a general procedure for the synthesis of 3-substituted-2-methyl-1H-indoles, which can be adapted for the synthesis of this compound by using cyclohexyl ketone.
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexyl ketone
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of phenylhydrazine hydrochloride (1.1 equivalents) and cyclohexyl ketone (1.0 equivalent) is stirred in glacial acetic acid.
-
The reaction mixture is heated to a temperature ranging from 80°C to 150°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.[1]
A two-step synthesis has also been reported for a related compound, 1,1,3-tri(3-indolyl)cyclohexane, which involves the reaction of indole with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst. This method provides a high-purity product in good yield and could potentially be adapted for the synthesis of the core scaffold.[2]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in the treatment of cancer and neurodegenerative disorders.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents, and the addition of a cyclohexyl group at the 3-position can enhance cytotoxic activity. While specific quantitative data for a broad series of this compound derivatives is not extensively available in a single curated source, studies on related structures provide valuable insights. For instance, the compound 1,1,3-tri(3-indolyl)cyclohexane has been shown to induce apoptosis in various lung cancer cell lines.[2]
Mechanism of Action in Cancer: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis through the intrinsic mitochondrial pathway. This involves:
-
Increased release of cytochrome c from mitochondria into the cytosol.
-
Decreased expression of the anti-apoptotic protein Bcl-2.
-
Increased expression of the pro-apoptotic protein Bax.
-
Activation of caspases-3 and -9.[2]
Furthermore, these compounds can induce a concentration-dependent dissipation of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. This oxidative stress can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway and trigger DNA damage, ultimately leading to apoptotic cell death.[2]
Below is a diagram illustrating a general workflow for the drug discovery and development of indole-based compounds.
Neuroprotective Activity
The indole scaffold is also a key component of many compounds with neuroprotective properties. While direct quantitative data for this compound derivatives in neuroprotection is limited, related indole derivatives have been extensively studied.
Potential Mechanisms of Neuroprotection: Indole-based compounds can exert neuroprotective effects through various mechanisms, including:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) is a crucial mechanism, as oxidative stress is implicated in numerous neurodegenerative diseases.
-
Modulation of Signaling Pathways: Indole derivatives can influence key signaling pathways involved in neuronal survival and death, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its modulation by indole compounds can have significant therapeutic implications.
Quantitative Data on Biological Activity
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 1,1,3-tri(3-indolyl)cyclohexane | A549 (Lung Cancer) | ~5 | [2] |
| Indole Derivative 10b | K562 (Leukemia) | 0.01 | [5] |
| Indole Derivative 10b | A549 (Lung Cancer) | 0.12 | [5] |
| Phenyl Indole Derivative 4d | c-Src Kinase | 50.6 | [6] |
| Nitrophenyl Indole Derivative 4l | c-Src Kinase | 58.3 | [6] |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against protein kinases.
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP
-
Test compound (this compound derivative)
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase enzyme, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies ATP consumption).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the neuroprotective effects of compounds against a toxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Neurotoxin (e.g., H2O2 or Aβ peptide)
-
Test compound (this compound derivative)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol/HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Expose the cells to the neurotoxin to induce cell death. A control group without the toxin and a group with only the toxin are included.
-
After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group to determine the neuroprotective effect of the compound.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and neuroprotection. Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound analogs to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of their effects on specific signaling pathways will be crucial in elucidating their mechanisms of action and advancing their therapeutic applications.
References
- 1. Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Mechanism of Action of Indole Derivatives in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] In oncology, indole derivatives have emerged as a versatile class of therapeutic agents, with several compounds approved for clinical use and many more in development.[1][2] Their anticancer effects are multifaceted, stemming from their ability to modulate a wide array of cellular processes and signaling pathways crucial for tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the primary mechanisms of action of indole derivatives in cancer therapy. It details their impact on key signaling cascades such as PI3K/Akt/mTOR, NF-κB, and STAT3; their role as disruptive agents of the cellular cytoskeleton via tubulin polymerization inhibition; their capacity to induce cell cycle arrest and apoptosis; and their anti-angiogenic and pro-oxidative properties. This document synthesizes quantitative data on compound efficacy, provides detailed experimental protocols for key assays, and utilizes pathway and workflow diagrams to visually articulate these complex mechanisms for a specialist audience.
Introduction
Cancer remains a leading cause of mortality globally, necessitating the continuous development of novel and effective therapeutic strategies.[3] Heterocyclic compounds, both natural and synthetic, have been a rich source of anticancer drugs, with the indole moiety being particularly prominent.[1][2] Naturally occurring indole alkaloids, such as vincristine and vinblastine, were among the earliest microtubule-targeting agents used in chemotherapy.[4][5] Modern drug discovery has expanded this repertoire to include synthetic derivatives that target specific molecular aberrations in cancer cells with greater precision.[1]
Several indole-based drugs, including Sunitinib, Nintedanib, Panobinostat, and Alectinib, have received FDA approval for treating various malignancies, validating the therapeutic potential of this scaffold.[1][6][7] The efficacy of these agents lies in their diverse mechanisms of action, which often involve targeting multiple pathways simultaneously. This guide will explore these mechanisms in detail.
Targeting Critical Cellular Signaling Pathways
Indole derivatives effectively modulate key signaling networks that are frequently dysregulated in cancer, promoting uncontrolled cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation that is constitutively active in many cancers.[8][9] Indole compounds, particularly the natural derivatives indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are potent inhibitors of this cascade.[10][11][12] They have been shown to directly inhibit the phosphorylation and activation of Akt and even the upstream kinase PI3K.[10] This inhibition leads to the deactivation of downstream effectors like mTOR, which is critical for protein synthesis and cell growth.[8][10] For instance, the synthetic indole-2-carboxamide derivative LG25 has been shown to suppress triple-negative breast cancer growth by significantly inhibiting Akt/mTOR phosphorylation.[13]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Downregulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival, proliferation, and metastasis.[10][14] Indole compounds, including I3C, have been documented to inhibit the NF-κB signaling pathway.[10][14] They can prevent the activation of IκBα kinase (IKK), which is responsible for phosphorylating the NF-κB inhibitor, IκBα. By blocking IκBα phosphorylation and subsequent degradation, indole derivatives sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10][13][14]
Caption: Inhibition of the canonical NF-κB signaling pathway by indole derivatives.
Suppression of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, contributing to tumor cell proliferation, survival, and immune evasion.[15][16] Indirubin derivatives, a class of bis-indole alkaloids, have been shown to potently block STAT3 signaling.[17] Some N-arylsulfonylsubstituted-1H indole derivatives have also been identified as STAT3 inhibitors.[15] The mechanism often involves the inhibition of upstream kinases, such as c-Src, which are responsible for phosphorylating STAT3 at tyrosine 705 (Tyr705). By preventing this critical phosphorylation event, these indole derivatives block STAT3 dimerization, nuclear translocation, and DNA binding, leading to the downregulation of STAT3 target genes like Mcl-1 and Survivin and subsequent induction of apoptosis.[15][17]
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape maintenance, making them a key target for anticancer drugs.[18][19] A significant number of indole derivatives function as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin.[18][19][20] This interaction disrupts microtubule dynamics, leading to the disassembly of the mitotic spindle, which triggers a mitotic checkpoint, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis.[15][20][21] Various classes, including aroylindoles, arylthioindoles, and chalcone-indole hybrids, have demonstrated potent tubulin polymerization inhibitory activity.[1][19]
Induction of Cell Cycle Arrest and Apoptosis
A convergent outcome of the diverse mechanisms of indole derivatives is the induction of cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest
As mentioned, tubulin inhibitors effectively arrest cells in the G2/M phase.[1][15] However, other indole derivatives can induce arrest at different checkpoints. Indole-3-carbinol (I3C) and its derivatives are known to induce G1/S arrest in various cancer cells.[10][14] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For example, some derivatives have been shown to reduce the protein levels of cyclin B1 and CDC25, key regulators of the G2/M transition.[22] A betulin-indole derivative was found to cause G1 arrest in MCF-7 breast cancer cells.[23]
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tvarditherapeutics.com [tvarditherapeutics.com]
- 17. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 3-Cyclohexyl-1H-indole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 3-substituted indoles, in particular, have garnered significant attention for their diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the in silico methodologies used to predict the bioactivity of a representative 3-substituted indole, 3-cyclohexyl-1H-indole. We will delve into the core computational techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, pharmacophore modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. This guide offers detailed experimental protocols for these methods and presents quantitative data in a clear, tabular format for ease of comparison. Furthermore, we utilize Graphviz to visualize key workflows and signaling pathways, providing a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to this compound and In Silico Bioactivity Prediction
The this compound moiety represents a class of compounds with significant therapeutic potential, owing to the diverse biological activities associated with the indole nucleus.[1] The versatility of the 3-substituted indole framework allows for the exploration of a vast chemical space, leading to the discovery of novel agents with activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][2][3]
In silico bioactivity prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize candidate molecules before their synthesis and experimental testing.[4] These computational approaches leverage the structural and physicochemical properties of molecules to forecast their biological effects, thereby accelerating the drug development pipeline. This guide will focus on a hypothetical analysis of this compound to illustrate the application of these powerful predictive methods.
Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~213.3 g/mol | Influences absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | ~4.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Affects binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 0 | Influences interactions with biological targets. |
| Polar Surface Area | ~15.7 Ų | Correlates with membrane permeability. |
Table 1: Predicted Physicochemical Properties of this compound.
In Silico Bioactivity Prediction Methodologies
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] This technique is instrumental in predicting the activity of novel compounds and in optimizing lead structures.
-
Data Set Collection: Compile a dataset of indole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors, which are numerical representations of their structural and physicochemical properties (e.g., topological, electronic, steric).
-
Data Set Splitting: Divide the dataset into a training set for model development and a test set for external validation.[6]
-
Model Building: Employ statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the molecular descriptors with the biological activity.[6]
-
Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation techniques.[6] Key statistical parameters include the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the predictive R² for the test set.
Caption: QSAR Model Development Workflow.
| QSAR Model Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | 85% of the variance in the training set is explained by the model. |
| q² (Cross-Validation) | 0.75 | Good internal model robustness. |
| Predictive R² (Test Set) | 0.80 | High predictive power for external compounds. |
Table 2: Hypothetical QSAR Model Performance Metrics.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8] This method is crucial for understanding binding modes, elucidating structure-activity relationships, and performing virtual screening.
-
Preparation of the Receptor: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[7][9]
-
Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.[7]
-
Grid Generation: Define a grid box that encompasses the active site of the receptor.[9]
-
Docking Simulation: Use a docking algorithm (e.g., genetic algorithm in AutoDock) to explore the conformational space of the ligand within the active site and predict the most favorable binding poses.[7][9]
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the docking score (binding energy) and the interactions with the protein residues (e.g., hydrogen bonds, hydrophobic interactions).[8][9]
Caption: Molecular Docking Workflow.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Protein Kinase (e.g., Pim1) | -7.9 | Lys67, Leu120, Asp173 |
| Monoamine Oxidase A (MAO-A) | -9.2 | Tyr407, Tyr444, Phe208 |
Table 3: Hypothetical Molecular Docking Results for this compound.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[10][11] This approach is widely used for virtual screening and lead optimization.
-
Ligand-Based Pharmacophore Modeling:
-
Training Set Selection: Select a set of structurally diverse and active ligands for a specific target.
-
Conformational Analysis: Generate a diverse set of low-energy conformations for each ligand.
-
Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) among the active ligands.
-
Pharmacophore Generation and Validation: Generate a 3D pharmacophore model and validate its ability to distinguish active from inactive compounds.[12]
-
-
Structure-Based Pharmacophore Modeling:
Caption: Hypothetical Signaling Pathway Inhibition.
| Pharmacophore Feature | Description |
| Hydrophobic (HY) | Cyclohexyl group |
| Hydrogen Bond Donor (HBD) | Indole N-H |
| Aromatic Ring (AR) | Indole ring |
Table 4: Hypothetical Pharmacophore Features for an Indole Derivative.
ADMET Prediction
ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[13] This is a critical step in early drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[14][15]
-
Input Molecular Structure: Provide the 2D or 3D structure of this compound to an ADMET prediction software or web server.
-
Property Calculation: The software calculates various ADMET-related properties based on pre-built models.
-
Analysis of Predictions: Analyze the predicted properties to assess the drug-likeness and potential liabilities of the compound. Key parameters include oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities.
Caption: ADMET Prediction Workflow.
| ADMET Property | Predicted Outcome | Implication |
| Human Oral Bioavailability | High | Good potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Likely | Potential for CNS activity. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
Table 5: Hypothetical ADMET Profile of this compound.
Conclusion
The in silico prediction of bioactivity is a powerful and multifaceted approach that plays a pivotal role in modern drug discovery. As demonstrated through the hypothetical analysis of this compound, techniques such as QSAR, molecular docking, pharmacophore modeling, and ADMET prediction provide invaluable insights into the potential therapeutic efficacy and safety of novel compounds. By integrating these computational methods into the early stages of research, scientists can make more informed decisions, optimize resource allocation, and ultimately accelerate the development of new and effective medicines. This guide provides a foundational understanding and practical protocols for researchers to apply these methodologies to their own investigations of indole derivatives and other classes of bioactive molecules.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid | C21H21NO2 | CID 5275439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. neovarsity.org [neovarsity.org]
- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. fiveable.me [fiveable.me]
- 11. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 12. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 13. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 14. audreyli.com [audreyli.com]
- 15. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of Physicochemical Properties in the Development of Substituted Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. The versatility of the indole ring, coupled with the profound impact of its substitution on physicochemical properties, offers a fertile ground for the design of novel therapeutics. This technical guide provides an in-depth exploration of the key physicochemical properties of substituted indole compounds, their experimental determination, and their influence on biological activity, with a focus on applications in drug discovery and development.
Core Physicochemical Properties and Their Impact on Drug Action
The journey of a drug from administration to its molecular target is governed by a delicate balance of its physicochemical properties. For substituted indole compounds, the nature and position of substituents on the indole ring dramatically influence these properties, thereby dictating their pharmacokinetic and pharmacodynamic profiles.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water, or the distribution coefficient (LogD) at a specific pH.
Substituents on the indole ring can significantly modulate lipophilicity. Electron-donating groups and larger alkyl or aryl substituents generally increase LogP, enhancing membrane permeability. Conversely, polar substituents or those capable of hydrogen bonding tend to decrease LogP, improving aqueous solubility. An optimal LogP/LogD is crucial; while high lipophilicity can improve membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][2]
Ionization Constant (pKa)
The pKa of a compound is the pH at which it exists in equal proportions of its ionized and non-ionized forms. The weakly acidic N-H proton of the indole ring has a pKa of approximately 17, meaning it is not significantly ionized at physiological pH. However, the introduction of acidic or basic substituents will confer ionizable centers to the molecule. The ionization state of a drug molecule profoundly affects its solubility, permeability, and interaction with its biological target. For instance, ionized species are generally more water-soluble but less able to cross lipid membranes.
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution in the bloodstream. The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, to the indole scaffold can enhance solubility through favorable interactions with water molecules. Conversely, lipophilic substituents can decrease aqueous solubility. Poor solubility is a major challenge in drug development, often leading to low bioavailability and formulation difficulties.[1][2]
Quantitative Physicochemical Data of Substituted Indole Derivatives
The following tables summarize key physicochemical properties for a selection of substituted indole compounds, illustrating the impact of substitution on these parameters.
Table 1: Lipophilicity (LogP) of Representative Substituted Indoles
| Compound | Substituent(s) | LogP | Reference |
| Indole | - | 2.14 | [Calculated] |
| 5-Nitroindole | 5-NO₂ | 2.05 | [Calculated] |
| 5-Methoxyindole | 5-OCH₃ | 2.25 | [Calculated] |
| Tryptophan | 3-CH₂CH(NH₂)COOH | -1.06 | [Calculated] |
| Serotonin | 5-OH, 3-CH₂CH₂NH₂ | 0.99 | [Calculated] |
| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | 4.27 | [Calculated] |
Table 2: Ionization Constant (pKa) of Selected Indole Derivatives
| Compound | Ionizable Group | pKa | Reference |
| Tryptophan | -COOH | 2.38 | [Calculated] |
| Tryptophan | -NH₃⁺ | 9.39 | [Calculated] |
| Serotonin | -NH₃⁺ | 10.6 | [Calculated] |
| Indole-3-acetic acid | -COOH | 4.75 | [Calculated] |
Table 3: Aqueous Solubility of Various Indole Compounds
| Compound | Solubility (mg/L) | Reference |
| Indole | 3560 | [Calculated] |
| Tryptophan | 11400 | [Calculated] |
| Melatonin | 1820 | [Calculated] |
| Indomethacin | 0.9 | [Calculated] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is essential for building robust structure-activity relationships and guiding drug design. The following are detailed methodologies for key experiments.
Determination of Partition Coefficient (LogP) by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible phases, typically octan-1-ol and water.
Materials:
-
Test compound
-
Octan-1-ol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with octan-1-ol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases: Pre-saturate octan-1-ol with water and water with octan-1-ol by vigorously mixing equal volumes of each for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, add a known volume of the aqueous stock solution and an equal volume of the pre-saturated octan-1-ol.
-
Equilibration: Tightly cap the vial and vortex for 1-2 hours to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and octan-1-ol phases. Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by monitoring the pH of a solution as a titrant is added.[3][4][5][6][7]
Materials:
-
Test compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[3][5]
-
Deionized water, purged with nitrogen to remove dissolved CO₂
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[3][5]
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a known volume of deionized water containing the background electrolyte. The concentration should be in the range of 1-10 mM.[3][5]
-
Titration: Place the sample solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with the standardized acid or base titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.
Determination of Kinetic Solubility by UV-Vis Spectroscopy
This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution, mimicking early drug discovery screening conditions.[8][9][10][11][12]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Pipettes
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the test compound in the aqueous buffer from the DMSO stock to create a standard curve of absorbance versus concentration. Ensure the final DMSO concentration is consistent across all standards and low enough (typically <1%) to not significantly affect solubility.
-
Sample Preparation: Add a small volume of the concentrated DMSO stock solution of the test compound to a well of the microplate. Then, add the aqueous buffer to reach the desired final volume and concentration.
-
Equilibration: Seal the plate and shake for a defined period (e.g., 2-24 hours) at a constant temperature to allow the system to reach equilibrium.
-
Precipitate Removal: If a precipitate has formed, centrifuge the plate to pellet the solid material.
-
Absorbance Measurement: Carefully transfer the supernatant to a new UV-transparent microplate and measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.
-
Concentration Determination: Using the standard curve, determine the concentration of the dissolved compound in the supernatant. This concentration represents the kinetic solubility.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for conceptualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Simplified Serotonin (5-HT) Signaling Pathway
Many substituted indole derivatives, including the endogenous neurotransmitter serotonin, interact with serotonin receptors. This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade initiated by serotonin binding.
Caption: Simplified Serotonin Signaling Pathway.
Experimental Workflow for Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are crucial for understanding how the physicochemical properties of a series of compounds, such as substituted indoles, relate to their biological activity.[13][14][15][16][17] This workflow outlines the key steps in a typical QSAR analysis.
Caption: QSAR Experimental Workflow.
Conclusion
The physicochemical properties of substituted indole compounds are inextricably linked to their therapeutic potential. A thorough understanding and precise measurement of properties such as lipophilicity, ionization, and solubility are paramount for the rational design and optimization of novel indole-based drugs. By integrating quantitative data, detailed experimental protocols, and clear visualizations of relevant biological and computational workflows, researchers can accelerate the discovery and development of the next generation of indole-containing pharmaceuticals.
References
- 1. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 2. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. asianpubs.org [asianpubs.org]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3D-QSAR studies on indole and 7-azoindole derivatives as ROCK-2 inhibitors: An integrative computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis and functionalization of indoles is of paramount importance in modern organic chemistry and drug discovery. Among the various strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds at the C3-position of the indole nucleus with high selectivity and functional group tolerance. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 3-substituted indoles via several key methodologies, including direct C-H arylation, Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Direct C-H Arylation of Indoles at C3
Direct C-H functionalization represents a highly atom- and step-economical approach for the synthesis of 3-arylindoles, avoiding the need for pre-functionalized starting materials. Palladium catalysis has been instrumental in achieving high regioselectivity for the C3-position.
Data Presentation: C3-Arylation of Indoles with Aryl Halides
| Entry | Indole Substrate | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | 4-Iodotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 24 | 85 | [1] |
| 2 | 5-Methoxyindole | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 120 | 18 | 92 | [1] |
| 3 | Indole | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ | DMF | 100 | 12 | 78 | |
| 4 | 2-Methylindole | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu | Toluene | 100 | 16 | 88 | |
| 5 | Indole | 2-Bromopyridine | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
Experimental Protocol: General Procedure for C3-Arylation of Indole
-
To an oven-dried Schlenk tube is added indole (0.5 mmol, 1.0 equiv), aryl halide (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL) is added via syringe.
-
The reaction mixture is stirred and heated to the specified temperature for the indicated time.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-arylindole.
Catalytic Cycle: Direct C-H Arylation
Caption: Catalytic cycle for the direct C-H arylation of indoles.
Heck Coupling for the Synthesis of 3-Vinylindoles
The Heck reaction provides a reliable method for the synthesis of 3-vinylindoles through the palladium-catalyzed coupling of 3-haloindoles with alkenes.[2]
Data Presentation: Heck Coupling of 3-Iodoindoles with Alkenes
| Entry | 3-Iodoindole Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodoindole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 88 | [3] |
| 2 | 1-Methyl-3-iodoindole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 10 | 91 | |
| 3 | 5-Bromo-3-iodoindole | Acrylonitrile | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | NMP | 110 | 16 | 76 | |
| 4 | 3-Iodoindole | Methyl vinyl ketone | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | Ag₂CO₃ | Acetonitrile | 80 | 8 | 82 | |
| 5 | 1-Boc-3-iodoindole | Cyclohexene | Pd(OAc)₂ (5) | Herrmann's Catalyst (1) | Cs₂CO₃ | Toluene | 100 | 24 | 65 |
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealed tube, combine 3-iodoindole (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (if required, e.g., PPh₃, 4-10 mol%), and base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF, 3 mL).
-
The tube is sealed and the mixture is stirred and heated to the specified temperature for the required time.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the 3-vinylindole.[3]
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle for the Heck reaction.
Suzuki Coupling for the Synthesis of 3-Arylindoles
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, and it has been successfully applied to the synthesis of 3-arylindoles from 3-haloindoles and arylboronic acids.
Data Presentation: Suzuki Coupling of 3-Haloindoles with Arylboronic Acids
| Entry | 3-Haloindole Substrate | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 95 | |
| 2 | 1-Methyl-3-iodoindole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 98 | [4] |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | P2 precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [5] |
| 4 | 3-Bromoindole | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | THF/H₂O | 70 | 16 | 89 | |
| 5 | 1-Boc-3-iodoindole | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | CsF | DME/H₂O | 100 | 10 | 85 |
Experimental Protocol: General Procedure for Suzuki Coupling
-
A mixture of the 3-haloindole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv) is placed in a round-bottom flask.
-
The flask is fitted with a condenser and flushed with an inert gas.
-
A degassed mixture of solvents (e.g., Toluene/H₂O, 4:1, 5 mL) is added.
-
The reaction mixture is heated to the desired temperature with vigorous stirring for the specified duration.
-
After completion, the reaction is cooled, and the aqueous layer is separated and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification by flash chromatography affords the 3-arylindole product.[4][6]
Catalytic Cycle: Suzuki Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling for the Synthesis of 3-Alkynylindoles
The Sonogashira coupling enables the synthesis of 3-alkynylindoles by reacting 3-haloindoles with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8]
Data Presentation: Sonogashira Coupling of 3-Iodoindoles with Terminal Alkynes
| Entry | 3-Iodoindole Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 94 | [9] |
| 2 | 1-Methyl-3-iodoindole | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 89 | |
| 3 | 5-Nitro-3-iodoindole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 70 | 10 | 85 | |
| 4 | 3-Iodoindole | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 80 | |
| 5 | 1-Boc-3-iodoindole | Ethynylbenzene | [Pd(PPh₃)₂Cl₂] (2) | CuI (5) | TBAF | Dioxane | 90 | 5 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of 3-iodoindole (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in a suitable solvent (e.g., THF or DMF, 5 mL) is added the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
The mixture is degassed by bubbling with argon for 15-20 minutes.
-
The palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%) are then added.
-
The reaction mixture is stirred at the indicated temperature under an inert atmosphere until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. Purification by column chromatography provides the 3-alkynylindole.[9]
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination for the Synthesis of 3-Aminoindoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be employed for the synthesis of 3-aminoindoles from 3-haloindoles and various amines.[10]
Data Presentation: Buchwald-Hartwig Amination of 3-Bromoindoles
| Entry | 3-Bromoindole Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 92 | [10] |
| 2 | 1-Methyl-3-bromoindole | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | |
| 3 | 5-Cyano-3-bromoindole | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 85 | |
| 4 | 3-Bromoindole | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS | THF | 70 | 24 | 90 | |
| 5 | 1-Boc-3-bromoindole | Pyrrolidine | PdCl₂(Amphos)₂ (3) | - | K₂CO₃ | Toluene | 100 | 14 | 87 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
An oven-dried reaction vessel is charged with the 3-bromoindole (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 1.5-3 mol%), and base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
The vessel is sealed, evacuated, and backfilled with argon.
-
The amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, 4 mL) are added via syringe.
-
The mixture is stirred at the specified temperature for the indicated time.
-
Upon cooling, the reaction mixture is diluted with ether, filtered through Celite, and concentrated.
-
The residue is purified by flash chromatography on silica gel to give the 3-aminoindole.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of a diverse range of 3-substituted indoles. The methodologies outlined in these application notes—Direct C-H Arylation, Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings—provide researchers with a robust toolkit for the construction of complex indole derivatives. The provided protocols and data serve as a valuable resource for the practical application of these reactions in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. Further exploration and optimization of these methods will undoubtedly continue to expand the synthetic utility of palladium catalysis in indole chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Synthesis and Biological Evaluation of 3-Cyclohexyl-1H-indole Analogs: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-cyclohexyl-1H-indole analogs, a class of compounds with significant potential in drug discovery. The synthesis primarily focuses on the versatile Fischer indole synthesis. Additionally, this guide outlines experimental protocols for evaluating the biological activity of these analogs, specifically their anti-cancer properties, and discusses their potential modulation of key cellular signaling pathways.
Introduction
Indole-based structures are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The this compound core, in particular, offers a unique three-dimensional structure that can be exploited for targeted drug design. The Fischer indole synthesis, a robust and classical method, provides a straightforward route to this class of molecules through the reaction of phenylhydrazines with cyclohexanone derivatives.[1] This application note details the synthesis and characterization of these analogs and provides protocols for assessing their biological effects on cancer cell lines, including their impact on cell viability and cell cycle progression. The potential interaction of these compounds with the PI3K/Akt and NF-κB signaling pathways, which are often dysregulated in cancer, is also explored.[2][3]
Data Presentation
Table 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole Analogs via Fischer Indole Synthesis
| Entry | Phenylhydrazine Derivative | Cyclohexanone Derivative | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Boiling, 0.5 h | 1,2,3,4-Tetrahydrocarbazole | 50 | [4] |
| 2 | N'-methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | Benzene (reflux) | Not specified | 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole | - | [5] |
| 3 | N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | Not specified | Not specified | 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole | Improved yield | [5] |
| 4 | N'-Ethyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | Not specified | Not specified | 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole | - | [5] |
| 5 | N'-methyl-2,6-diethylphenylhydrazine hydrochloride | Cyclohexanone | Not specified | Not specified | 8-ethyl-9-methyl-1,2,3,4-tetrahydrocarbazole | - | [5] |
| 6 | Phenylhydrazine hydrochloride | 1,3-Cyclohexanedione | 80% Acetic Acid | Reflux | 1-Oxo-1,2,3,4-tetrahydrocarbazole | 40 | [6] |
| 7 | 4-Methylphenylhydrazine hydrochloride | 1,3-Cyclohexanedione | 80% Acetic Acid | Reflux | 6-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | 90 | [6] |
| 8 | 4-Methoxyphenylhydrazine hydrochloride | 1,3-Cyclohexanedione | 80% Acetic Acid | Reflux | 6-Methoxy-1-oxo-1,2,3,4-tetrahydrocarbazole | 74 | [6] |
| 9 | 4-Fluorophenylhydrazine hydrochloride | 1,3-Cyclohexanedione | 80% Acetic Acid | Reflux | 6-Fluoro-1-oxo-1,2,3,4-tetrahydrocarbazole | 91 | [6] |
| 10 | 4-Chlorophenylhydrazine hydrochloride | 1,3-Cyclohexanedione | 80% Acetic Acid | Reflux | 6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole | 94 | [6] |
Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydrocarbazole
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (300 MHz, CDCl₃) | 7.64 (br s, 1H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, J = 6 Hz, 4H), 1.86-1.99 (br m, 4H) |
| ¹³C NMR (75 MHz, CDCl₃) | 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05 |
Note: The structure of 1,2,3,4-tetrahydrocarbazole is a direct analog of this compound.[7]
Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydrocarbazole (General Procedure)
This protocol is based on the Fischer indole synthesis.[1][4]
Materials:
-
Substituted phenylhydrazine (or its hydrochloride salt)
-
Cyclohexanone derivative
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., acetic acid, ethanol, benzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenylhydrazine derivative (1 equivalent) and the cyclohexanone derivative (1-1.2 equivalents).
-
Add the chosen solvent and acid catalyst. The choice of acid and solvent depends on the specific substrates and should be optimized.[1] For example, a common system is glacial acetic acid, which can act as both solvent and catalyst.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acidic medium, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound analog.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-Cancer Activity: MTT Assay on MCF-7 Cells
This protocol assesses the cytotoxic effect of the synthesized compounds on the human breast cancer cell line MCF-7.[8][9][10]
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 8 x 10³ cells per well in 200 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 200 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 72 hours.[8]
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[9]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with the synthesized compounds.[11][12][13][14]
Materials:
-
MCF-7 cells
-
6-well plates
-
Synthesized this compound analogs
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at desired concentrations for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing.[11][12]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[11][12]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[11]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of this compound analogs.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound analogs.
NF-κB Signaling Pathway
Caption: Potential modulation of the NF-κB signaling pathway by this compound analogs.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Harnessing 3-Cyclohexyl-1H-indole in Multi-Component Reactions for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-1H-indole is a valuable building block in medicinal chemistry, offering a unique combination of lipophilicity and hydrogen bonding capabilities that can be exploited for the design of novel therapeutic agents. Its incorporation into complex molecular scaffolds through multi-component reactions (MCRs) presents a highly efficient strategy for the rapid generation of diverse chemical libraries. MCRs, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and shorter reaction times compared to traditional multi-step synthesis. These attributes make MCRs featuring this compound particularly attractive for lead discovery and optimization in drug development programs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in two key multi-component reactions: the synthesis of bis(indolyl)methanes and the construction of highly substituted pyridine derivatives. These protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application I: Synthesis of Bis(3-cyclohexyl-1H-indolyl)methanes
Bis(indolyl)methanes (BIMs) are a class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The synthesis of BIMs is a classic example of a multicomponent reaction where two equivalents of an indole react with an aldehyde or ketone. The use of this compound in this reaction leads to the formation of lipophilic BIM analogues with potential for enhanced cell permeability and unique structure-activity relationships.
General Reaction Scheme
Experimental Protocol: Catalyst-Free Synthesis of Bis(3-cyclohexyl-1H-indolyl)methanes under Solvent-Free Conditions
This protocol describes a green and efficient method for the synthesis of bis(3-cyclohexyl-1H-indolyl)methanes.
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean and dry mortar, combine this compound (2.0 mmol, 398.6 mg) and the desired aromatic aldehyde (1.0 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.
-
Upon completion of the reaction, add 10 mL of ethyl acetate to the mortar and triturate the solid product.
-
Filter the solid and wash with a small amount of cold hexane.
-
The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure bis(3-cyclohexyl-1H-indolyl)methane derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 92 |
| 2 | 4-Chlorobenzaldehyde | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | 20 | 88 |
| 4 | 4-Nitrobenzaldehyde | 12 | 96 |
Table 1. Synthesis of bis(3-cyclohexyl-1H-indolyl)methanes using various aromatic aldehydes.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of bis(3-cyclohexyl-1H-indolyl)methanes.
Application II: Four-Component Synthesis of Indole-Fused Pyridine Derivatives
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals. Multi-component reactions that lead to the formation of highly substituted pyridines are therefore of great interest in drug discovery. This application note details a four-component reaction for the synthesis of novel indole-cycloalkyl[b]pyridine hybrids, where the indole moiety is derived from a precursor of this compound.
General Reaction Scheme
Experimental Protocol: One-Pot Synthesis of 4-(4-chlorophenyl)-2-(3-cyclohexyl-1H-indol-3-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile
This protocol outlines the synthesis of a complex, fused pyridine derivative in a single step.
Materials:
-
3-(this compound-3-carbonyl)acrylonitrile (prepared from this compound)
-
4-Chlorobenzaldehyde
-
Cyclododecanone
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 3-(this compound-3-carbonyl)acrylonitrile (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), cyclododecanone (1.0 mmol, 182.3 mg), and ammonium acetate (1.5 mmol, 115.6 mg) in ethanol (10 mL).
-
Reflux the reaction mixture for the time indicated in Table 2. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure indole-fused pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Entry | 3-Indolyl Acrylonitrile Substituent | Aldehyde | Cycloalkanone | Time (h) | Yield (%) |
| 1 | 3-Cyclohexyl | 4-Chlorobenzaldehyde | Cyclododecanone | 8 | 89 |
| 2 | 3-Cyclohexyl | Benzaldehyde | Cyclohexanone | 10 | 85 |
| 3 | 3-Cyclohexyl | 4-Methylbenzaldehyde | Cycloheptanone | 8 | 91 |
| 4 | 3-Cyclohexyl | 4-Bromobenzaldehyde | Cyclooctanone | 9 | 87 |
Table 2. Four-component synthesis of various indole-fused pyridine derivatives.
Visualization of the Reaction Pathway
Caption: Plausible reaction pathway for the four-component synthesis of indole-fused pyridines.
Conclusion
The multi-component reactions detailed in these application notes provide efficient and versatile methods for the synthesis of complex molecules derived from this compound. The synthesis of bis(indolyl)methanes offers a straightforward entry into a class of biologically active compounds, while the four-component synthesis of indole-fused pyridines allows for the construction of novel and diverse heterocyclic scaffolds. These protocols, with their high yields and operational simplicity, are well-suited for the rapid generation of compound libraries for high-throughput screening and subsequent lead optimization efforts in drug discovery. The adaptability of these reactions to a variety of substrates further enhances their utility for creating a broad range of analogues for structure-activity relationship studies. Researchers are encouraged to adapt and expand upon these methodologies to explore new chemical space and accelerate the discovery of new therapeutic agents.
Application Note: Quantification of 3-Cyclohexyl-1H-indole using Liquid Chromatography
Abstract
This application note details robust and sensitive analytical methodologies for the quantitative determination of 3-cyclohexyl-1H-indole in various sample matrices. The protocols described herein are primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for researchers, scientists, and professionals involved in drug development and metabolic studies where accurate quantification of indole derivatives is essential.
Introduction
This compound is a member of the indole family, a class of compounds with significant biological activities. Accurate quantification is critical for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. The methodologies presented provide a framework for developing and validating analytical procedures for this compound. While specific methods for this compound are not extensively published, the protocols are adapted from well-established methods for similar indole derivatives[1][2].
Analytical Techniques
Two primary techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable technique for quantifying compounds with a UV chromophore. This method is suitable for relatively clean sample matrices and for quality control purposes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly selective and sensitive method ideal for complex biological matrices such as plasma, serum, and tissue homogenates[2][3]. The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference and provides high specificity[3].
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol is adapted from a method for a structurally similar compound and is expected to provide good separation for this compound[1]. Method optimization is recommended.
1. Instrumentation and Reagents
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 280 nm for indoles)[4].
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (e.g., from a formulation):
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This protocol is based on established methods for the analysis of indole derivatives in biological matrices[3][5].
1. Instrumentation and Reagents
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[3].
-
C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): A deuterated analog of this compound is recommended. If unavailable, a structurally similar indole derivative can be used.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7.1-10 min (10% B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI or APCI[3].
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]+ of this compound. Product ions (Q3) are determined by infusing a standard solution and performing a product ion scan.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum sensitivity.
-
3. Sample Preparation (Biological Fluids)
-
To 100 µL of the biological sample (e.g., plasma, serum), add a known amount of internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins[5].
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C[5].
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. Data Analysis
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data for the described analytical methods. These values are based on typical performance characteristics for the analysis of indole derivatives[3][4].
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL (r² > 0.998)[3] |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL[3] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflows
Caption: HPLC-UV Experimental Workflow for Quantification.
Caption: LC-MS/MS Experimental Workflow for Biological Samples.
Hypothetical Signaling Pathway
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Versatility of 3-Cyclohexyl-1H-indole in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among the vast array of substituted indoles, 3-cyclohexyl-1H-indole presents a unique and valuable building block for the construction of novel and complex heterocyclic systems. The bulky and lipophilic cyclohexyl group at the 3-position can impart favorable pharmacokinetic properties and direct the regioselectivity of further chemical transformations, making it an attractive starting material for drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of innovative heterocyclic compounds with potential therapeutic applications.
Application Notes
The strategic placement of a cyclohexyl group at the C3 position of the indole ring offers several advantages in the design of novel heterocycles:
-
Modulation of Physicochemical Properties: The non-polar cyclohexyl moiety significantly increases the lipophilicity of the resulting molecules, which can enhance membrane permeability and oral bioavailability.
-
Steric Guidance: The steric bulk of the cyclohexyl group can influence the stereochemical outcome of reactions at adjacent positions, allowing for the synthesis of specific isomers.
-
Scaffold for Diverse Cyclizations: The indole nucleus of this compound can participate in a variety of cyclization reactions, including cycloadditions and condensation reactions, to form fused or spirocyclic heterocyclic systems.
-
Potential for Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. The 3-cyclohexyl substituent can be explored for its potential to interact with hydrophobic pockets in the ATP-binding site of various kinases, leading to the development of potent and selective inhibitors.
While direct experimental evidence for the synthesis of a wide variety of novel heterocycles specifically from this compound is still emerging in publicly available literature, established synthetic methodologies for indoles can be readily adapted. This includes the synthesis of important heterocyclic cores such as carbazoles, β-carbolines, and pyrazoles.
Synthesis of a Key Intermediate: this compound-2-carbaldehyde
A crucial first step in elaborating the this compound scaffold is the introduction of a functional group at the C2 position. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles.[1][2] This reaction introduces a versatile aldehyde group that can serve as a handle for subsequent transformations to build diverse heterocyclic rings.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilscherichia-Haack formylation of this compound.
Protocol: Synthesis of this compound-2-carbaldehyde
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) at 0°C under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, carefully pour the reaction mixture into ice-cold water.
-
Basify the mixture by the slow addition of a 2M aqueous NaOH solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound-2-carbaldehyde.
Application of this compound-2-carbaldehyde in Heterocycle Synthesis
The resulting this compound-2-carbaldehyde is a versatile intermediate for the synthesis of various fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-b]indoles
Pyrazolo[3,4-b]indoles are a class of compounds known to exhibit a range of biological activities, including kinase inhibition.[3][4] A potential synthetic route to a 3-cyclohexyl-substituted pyrazolo[3,4-b]indole could involve the condensation of the aldehyde intermediate with a hydrazine derivative, followed by cyclization.
Proposed Synthetic Pathway for Pyrazolo[3,4-b]indoles
References
Crystallization Techniques for 3-Cyclohexyl-1H-Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 3-cyclohexyl-1H-indole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the indole scaffold. The purity and crystalline form of these derivatives are critical for accurate biological evaluation, formulation development, and ensuring reproducible results.
Introduction to Crystallization of Indole Derivatives
Crystallization is a crucial technique for the purification of solid organic compounds. For this compound derivatives, obtaining a crystalline solid is essential for characterization, determining the three-dimensional structure through X-ray diffraction, and for use in pharmaceutical formulations. The process relies on the principle of differential solubility of the compound in a given solvent or solvent system at varying temperatures.
Indole and its derivatives are known to participate in various biological processes, and their therapeutic potential is an active area of research. For instance, indole compounds have been shown to modulate signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, and can interfere with microtubule dynamics by targeting tubulin.
General Principles of Crystallization
Successful crystallization depends on several factors, including the purity of the initial material, solvent selection, temperature, and the rate of cooling or evaporation. For indole derivatives, which can be sensitive to strong acids and oxidation, careful selection of conditions is paramount.[1] A purity of at least 75% is recommended before attempting to grow single crystals.[2]
Common crystallization techniques applicable to this compound derivatives include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Slow Cooling: A saturated solution of the compound at a higher temperature is allowed to cool slowly, decreasing the solubility and causing crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[3]
-
Solvent-Antisolvent (Layering or Liquid/Liquid Diffusion): A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[3]
Experimental Protocols
The following protocols are generalized for this compound derivatives and should be optimized for specific compounds.
Protocol 1: Recrystallization by Slow Cooling
This protocol is adapted from a method used for a similar indole derivative, N-(1H-Indol-3-ylmethylene)cyclohexylamine.[4] Ethanol is often a suitable solvent for indole derivatives.[4]
Materials:
-
Crude this compound derivative
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound derivative in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.
-
If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.[4]
-
Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[4]
Protocol 2: Single Crystal Growth by Vapor Diffusion
This method is suitable for obtaining high-quality single crystals for X-ray diffraction studies when only small amounts of the compound are available.[3]
Materials:
-
Purified this compound derivative
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker (e.g., 20 mL)
-
Solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate)
-
Volatile anti-solvent in which the compound is insoluble (e.g., hexane, pentane)[3]
Procedure:
-
Dissolve a small amount (2-5 mg) of the purified this compound derivative in a minimal amount of the chosen solvent in the small vial.
-
Place the small, uncapped vial inside the larger vial.
-
Add the anti-solvent to the larger vial, ensuring the level is below the top of the inner vial.
-
Seal the larger vial tightly.
-
Allow the setup to stand undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing the compound to crystallize over several hours to days.
Data Presentation
The selection of an appropriate solvent is critical for successful crystallization. The following table provides a general guide for solvent selection based on the properties of indole and related compounds. The optimal solvent or solvent system for a specific this compound derivative should be determined experimentally.
| Solvent Class | Examples | Suitability for Indole Derivatives | Notes |
| Polar Protic | Ethanol, Methanol | Good | Often used for recrystallization due to good solubility at high temperatures and lower solubility at low temperatures.[4] A mixture of methanol and water has been found effective for indole itself.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good | Can be effective, sometimes in combination with a non-polar anti-solvent. |
| Non-Polar | Hexane, Heptane, Toluene | Poor (as primary solvent) | Often used as anti-solvents to induce crystallization from more polar solvents.[4] |
| Chlorinated | Dichloromethane, Chloroform | Good (for dissolving) | High volatility may lead to rapid crystallization and smaller crystals if used in slow evaporation. Good for initial dissolution in vapor diffusion or layering techniques. |
Visualization of Relevant Signaling Pathways
Indole derivatives have been shown to interact with various cellular signaling pathways. Below are diagrams representing two such pathways that may be relevant to the biological activity of this compound derivatives.
Caption: PI3K/Akt/mTOR/NF-κB signaling pathway, a target for indole derivatives in cancer therapy.[6]
Caption: Inhibition of tubulin polymerization by indole derivatives, leading to cell cycle arrest.
Conclusion
The crystallization of this compound derivatives is a critical step in their purification and characterization. While general protocols provide a starting point, the optimal conditions for a specific derivative must be determined empirically. Careful selection of solvents and crystallization techniques, such as slow cooling and vapor diffusion, can yield high-purity crystals suitable for further analysis and application in drug discovery and development. The potential for these compounds to interact with key signaling pathways underscores the importance of obtaining pure, well-characterized materials for biological studies.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 3-Cyclohexyl-1H-indole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 3-cyclohexyl-1H-indole, a novel small molecule, as a potential kinase inhibitor. The protocols outlined below detail the necessary steps for determining its inhibitory potency and selectivity against a panel of relevant kinases, providing crucial data for its further development as a therapeutic agent.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][3][4][5] This document describes the in vitro characterization of a novel indole derivative, this compound, as a potential kinase inhibitor. The following protocols are designed to assess its inhibitory activity against key oncogenic kinases such as EGFR and SRC.[6]
Data Presentation
The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor | Reference Inhibitor IC50 (nM) |
| EGFR | 85 | Osimertinib | 1.026[6] |
| SRC | 15 | Dasatinib | 0.002[6] |
| c-Met | 450 | Crizotinib | 40[3] |
| CHK1 | >10,000 | Prexasertib | 14[3] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | This compound GI50 (µM) |
| A549 | Non-Small Cell Lung | 1.5 |
| PC3 | Prostate | 2.8 |
| MCF-7 | Breast | 5.2 |
| HEK293 | Normal Kidney | >50 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of IC50 values for this compound against target kinases using the ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8]
Materials:
-
This compound (Test Compound)
-
Recombinant human kinases (e.g., EGFR, SRC)
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at the Km concentration for each kinase).
-
Incubate for 60 minutes at room temperature.[7]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC3, MCF-7) and a normal cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) and a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for evaluating a kinase inhibitor.
Caption: Inhibition of EGFR and SRC signaling.
Caption: Logic flow for IC50 determination.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-cyclohexyl-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexyl methyl ketone (or cyclohexylacetone).[1][2][3]
Q2: What is the underlying mechanism of the Fischer indole synthesis?
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine and cyclohexyl methyl ketone react to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: This is a crucial step involving a concerted rearrangement to form a new carbon-carbon bond.
-
Aromatization: The intermediate rearomatizes.
-
Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia molecule to yield the final indole product.[1][3]
Q3: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in the Fischer indole synthesis of this compound can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice and concentration of the acid catalyst are critical parameters that require optimization.
-
Purity of Starting Materials: Impurities in either the phenylhydrazine or the cyclohexyl methyl ketone can lead to side reactions and a reduction in yield.
-
Inefficient Cyclization: The bulky cyclohexyl group may introduce steric hindrance, potentially impeding the cyclization step.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the formation of the desired product.
Q4: What are some common side reactions to be aware of?
Potential side reactions include:
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials.
-
Formation of isomeric products: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[1]
-
Degradation of starting materials or product: Harsh acidic conditions or prolonged reaction times can lead to decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides systematic troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short. | 1. Gradually increase the reaction temperature in increments of 10°C. 2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Inactive Catalyst: The acid catalyst may be old or of poor quality. | 1. Use a fresh batch of the acid catalyst. 2. Consider trying a different Brønsted acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[2][3] | |
| Poor Quality Starting Materials: Impurities in phenylhydrazine or cyclohexyl methyl ketone. | 1. Purify the starting materials before use (e.g., distillation for the ketone, recrystallization for the hydrazine). 2. Verify the purity of the starting materials using techniques like NMR or GC-MS. | |
| Multiple Spots on TLC (Impure Product) | Side Reactions: Formation of byproducts due to suboptimal conditions. | 1. Optimize the reaction temperature and time to minimize side reactions. 2. Adjust the catalyst concentration; sometimes a lower concentration can improve selectivity. |
| Incomplete Reaction: Presence of unreacted starting materials. | 1. Increase the reaction time or temperature as described above. 2. Ensure the correct stoichiometry of the reactants. | |
| Difficulty in Product Isolation/Purification | Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. | 1. Experiment with different solvent systems for column chromatography to improve separation. A gradient elution might be necessary. 2. Consider recrystallization from a suitable solvent to purify the product. |
| Product Oiling Out: The product may not crystallize easily. | 1. Try different solvents or solvent mixtures for recrystallization. 2. Use a seed crystal to induce crystallization. 3. Purify via column chromatography if crystallization is unsuccessful. |
Experimental Protocols
General Experimental Protocol (to be optimized):
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1.0 eq) and cyclohexyl methyl ketone (1.0 - 1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or toluene). Carefully add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent) to the mixture. The choice and amount of catalyst should be systematically varied to find the optimum.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from 80°C to reflux) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid like PPA is used, it may be necessary to carefully quench the reaction with ice-water. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table presents a hypothetical optimization of the reaction conditions for the synthesis of this compound. This data is illustrative and should be confirmed by experimental results.
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ (1.0) | Ethanol | Reflux | 6 | 45 |
| 2 | H₂SO₄ (cat.) | Ethanol | Reflux | 6 | 55 |
| 3 | p-TsOH (1.0) | Toluene | Reflux | 8 | 62 |
| 4 | Polyphosphoric Acid | Neat | 100 | 4 | 70 |
| 5 | Acetic Acid | Acetic Acid | Reflux | 12 | 58 |
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer indole synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Side-product formation in the synthesis of 3-cyclohexyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclohexyl-1H-indole. The following information is designed to address specific issues that may be encountered during the synthesis, with a focus on side-product formation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and cyclohexyl methyl ketone.[1]
Q2: What are the primary reactants and catalysts used in the Fischer indole synthesis of this compound?
The key reactants are phenylhydrazine and an appropriate carbonyl compound, typically cyclohexyl methyl ketone. The reaction is conducted in the presence of an acid catalyst. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the cyclization.[3]
Q3: What is the key mechanistic step that can lead to side-products in this synthesis?
The critical step influencing side-product formation is the[2][2]-sigmatropic rearrangement of the intermediate ene-hydrazine. The regioselectivity of this rearrangement, particularly with an unsymmetrical ketone like cyclohexyl methyl ketone, can lead to the formation of isomeric indole products.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound
Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of significant amounts of side-products.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal Acid Catalyst | The choice of acid catalyst is crucial. Experiment with different Brønsted or Lewis acids (e.g., polyphosphoric acid, zinc chloride, or Eaton's reagent). The acidity of the medium can significantly influence the reaction rate and selectivity. | An optimized catalyst will improve the rate of the desired cyclization pathway over competing side reactions, leading to a higher yield of this compound. |
| Inappropriate Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures can lead to decomposition and polymerization. Optimize the temperature for your specific acid catalyst and solvent system. | Maintaining the optimal temperature will ensure the reaction proceeds at a reasonable rate while minimizing thermal degradation of the starting materials and product. |
| Presence of Electron-Withdrawing Groups | If substituted phenylhydrazines are used, strong electron-withdrawing groups can hinder the crucial[2][2]-sigmatropic rearrangement, leading to lower yields. | Consider using phenylhydrazines with electron-donating or neutral substituents if modifications to the indole core are acceptable. |
| Reaction Failure | Certain substitution patterns can cause the Fischer indolization to fail, leading to the formation of byproducts such as aniline and other indole derivatives through heterolytic N-N bond cleavage of the ene-hydrazine intermediate. | If the reaction consistently fails, re-evaluate the substrate. It may be necessary to explore alternative synthetic routes to the target molecule. |
Issue 2: Formation of Side-Products
The formation of side-products is a common challenge in the synthesis of this compound, primarily due to the use of an unsymmetrical ketone.
| Side-Product | Identification | Mitigation Strategy |
| 2-Methyl-3-cyclohexyl-1H-indole (Regioisomer) | This isomer is a common byproduct. Its presence can be confirmed by careful analysis of ¹H and ¹³C NMR spectra of the crude product mixture, looking for distinct sets of signals corresponding to both isomers. | The ratio of regioisomers is highly dependent on the acid catalyst and reaction conditions. Stronger acids and higher temperatures tend to favor the formation of the less substituted indole. Therefore, using milder acids and lower temperatures may increase the selectivity for the desired this compound. |
| Indolenine (3H-indole) Isomers | Indolenines are non-aromatic isomers of indoles. They can be identified by the absence of the N-H proton signal in the ¹H NMR spectrum and the presence of a C=N stretch in the IR spectrum. | The formation of indolenines can sometimes be suppressed by the choice of acid catalyst and by ensuring complete aromatization at the end of the reaction, potentially by adjusting the work-up procedure. |
| Polymeric Materials | The presence of insoluble, tar-like substances in the reaction mixture is indicative of polymerization, which can be promoted by strong acids and high temperatures. | Use the mildest effective acid catalyst and the lowest possible reaction temperature. Minimizing the reaction time can also help to reduce polymerization. |
| Oxidation Products | Indoles can be susceptible to air oxidation, which often results in a pink or reddish discoloration of the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up and purification, minimize exposure to air and light. Store the purified product under an inert atmosphere and in the dark. |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and cyclohexyl methyl ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours until the formation of the phenylhydrazone is complete (monitor by TLC).
-
-
Cyclization:
-
To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, 10 eq. by weight, or a catalytic amount of a Lewis acid like ZnCl₂).
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until it is alkaline.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.
-
Visualizations
Caption: Reaction pathway for the Fischer indole synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Indole Alkylation
Welcome to the technical support center for the optimization of indole alkylation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in fine-tuning their experimental conditions and troubleshooting common issues encountered during the synthesis of N-alkylated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of indoles?
The primary challenges in the N-alkylation of indoles include:
-
Low Yields: Incomplete reactions, degradation of starting materials, or side reactions can lead to poor overall yields.[1]
-
Poor Regioselectivity: A significant challenge is controlling the selectivity between N-alkylation and C-alkylation, particularly at the highly nucleophilic C3 position.[1][2][3]
-
Side Reactions: The most common side reaction is C3-alkylation.[1][2] Other potential side reactions include C2-alkylation and polyalkylation.[2][4]
-
Substrate Limitations: Indoles with electron-withdrawing groups can be less reactive, while sterically hindered substrates may also result in lower yields.[1]
Q2: How can I improve the regioselectivity of my N-alkylation reaction to favor the N-alkylated product over the C-alkylated product?
Several strategies can be employed to enhance N-alkylation selectivity:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic approach to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and favoring N-alkylation.[1][2] The choice of solvent can be critical; for instance, increasing the proportion of DMF in a THF/DMF mixture has been shown to promote N-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2][5]
-
Blocking the C3 Position: If the C3 position of the indole is already substituted, the likelihood of C3-alkylation is significantly diminished.[1]
-
Catalyst and Ligand Control: In certain catalytic systems, such as those using copper hydride, the choice of ligand can effectively control the regioselectivity, directing the alkylation to either the N1 or C3 position.[1][6]
Q3: What are some alternative methods for indole alkylation if I am working with substrates that are sensitive to strong bases?
For substrates with sensitive functional groups, milder reaction conditions are necessary. Some alternatives to strong bases include:
-
Phase-Transfer Catalysis: Biphasic systems using a phase-transfer catalyst can be effective for indole alkylation without the need for strong bases like NaH or anhydrous solvents.
-
Borrowing Hydrogen Methodology: This method utilizes alcohols as alkylating agents with transition metal catalysts (e.g., cobalt, manganese), offering a more environmentally friendly approach.[7][8]
-
Reductive Amination: A metal-free approach involves the reductive N-alkylation of indoles using aldehydes as the alkylating agent and a reducing agent like triethylsilane.[9]
Troubleshooting Guides
Issue 1: Low Reaction Yield
My reaction is resulting in a low yield of the desired N-alkylated indole. What are the potential causes and how can I address this?
Low yields can arise from several factors. Follow this troubleshooting guide to identify and resolve the issue.
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and amount of the base, as well as the reaction time and temperature. Consider using a stronger base or increasing the reaction temperature if incomplete deprotonation is suspected.[1]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water or other protic impurities can quench the base and the indolate anion. Ensure all reagents and solvents are anhydrous.[1]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Higher temperatures can sometimes improve yields, but may also lead to degradation.[10] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.[1]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[1] In such cases, using a less hindered substrate or a more reactive alkylating agent might be necessary.
-
Substrate Deactivation: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen, making the reaction more challenging.[10] More forcing conditions, such as a stronger base or higher temperature, may be required for these substrates.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence [dspace.mit.edu]
- 4. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalt-catalysed CH-alkylation of indoles with alcohols by borrowing hydrogen methodology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 3-Cyclohexyl-1H-indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor solubility of 3-cyclohexyl-1H-indole derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
A1: The poor aqueous solubility of this compound derivatives primarily stems from their molecular structure. The indole ring system is largely aromatic and hydrophobic. The addition of a cyclohexyl group at the 3-position further increases the lipophilicity (fat-solubility) of the molecule, leading to unfavorable interactions with polar water molecules.
Q2: What initial steps should I take to assess the solubility of my this compound derivative?
A2: A fundamental starting point is to determine the equilibrium solubility of your compound in a range of relevant aqueous and organic solvents. This will provide a baseline for developing a suitable solubilization strategy. It is also crucial to determine the octanol-water partition coefficient (LogP) to quantify the lipophilicity of your compound.
Q3: My compound is precipitating out of my aqueous buffer during my in vitro assay. What can I do?
A3: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are some immediate troubleshooting steps:
-
pH Adjustment: If your derivative has ionizable functional groups, altering the pH of the buffer can significantly impact solubility.[1]
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent (co-solvent) can increase solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Reduce Concentration: Your working concentration may be above the solubility limit. Try performing the assay at a lower concentration if experimentally feasible.
-
Use of Surfactants: A low concentration of a non-ionic surfactant can help to keep the compound in solution.
Q4: What are the main strategies for enhancing the solubility of this compound derivatives for pre-clinical and clinical development?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[2][3] The most common and effective methods for compounds like this compound derivatives include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state can improve its dissolution rate.[4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution.[6][7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin can significantly enhance its aqueous solubility.[8][9]
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
| Symptom | Possible Cause | Suggested Solution |
| The compound does not fully dissolve in common organic solvents like DMSO or ethanol at the desired concentration. | The intrinsic solubility of the compound is very low, even in organic solvents. | Try a different solvent or a co-solvent system. Gentle heating and sonication may also aid dissolution. If these fail, a lower stock concentration may be necessary. |
| The compound dissolves initially but crashes out upon storage, even at -20°C. | The solution is supersaturated and thermodynamically unstable. The solvent may have absorbed water, reducing its solvating power. | Prepare fresh stock solutions before use. Store stock solutions in small, single-use aliquots in desiccated conditions to prevent water absorption. |
Issue 2: Precipitation Upon Dilution into Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation is observed when adding the organic stock solution to an aqueous buffer. | The rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate. | Add the stock solution dropwise into the vortexing buffer to ensure rapid mixing. Pre-warming the aqueous buffer can sometimes help. Consider using a buffer containing a small percentage of a co-solvent or surfactant. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The solution is in a metastable supersaturated state. Changes in temperature or pH can trigger precipitation. | Prepare working solutions fresh and use them immediately. Ensure the buffer has sufficient buffering capacity to resist pH changes. |
Data Presentation
Table 1: Predicted Physicochemical Properties of a Representative this compound Derivative
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~250-350 g/mol | Higher molecular weight can negatively impact solubility. |
| LogP (o/w) | > 4 | Highly lipophilic, indicating poor aqueous solubility. |
| Number of Hydrogen Bond Donors | 1 (indole N-H) | Limited capacity for hydrogen bonding with water. |
| Number of Hydrogen Bond Acceptors | 0-2 (depending on other substituents) | Limited capacity for hydrogen bonding with water. |
Note: These are predicted values. Experimental determination is highly recommended.
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier. | Can significantly improve dissolution rate. Established manufacturing processes are available.[4][5] | Potential for the amorphous drug to recrystallize over time, reducing solubility. |
| Nanosuspension | Particle size reduction to the nanometer range. | Increases surface area for dissolution. Can be used for parenteral and oral delivery.[6][7] | Can be challenging to stabilize against particle growth (Ostwald ripening).[10][11] |
| Cyclodextrin Complexation | Encapsulation of the drug molecule. | Forms a water-soluble complex. Can protect the drug from degradation.[8][9] | The large size of the complex may limit drug loading in the final formulation. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a this compound derivative in a specific solvent.
Materials:
-
This compound derivative
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector for quantification
Procedure:
-
Add an excess amount of the compound to a scintillation vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select a suitable drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the this compound derivative and the hydrophilic polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature.
-
A thin film of the solid dispersion will form on the walls of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid can be scraped from the flask and milled into a fine powder for further characterization and dissolution testing.[4]
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and potential targets of indole derivatives.
Caption: Experimental workflow for selecting a solubility enhancement strategy.
References
- 1. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. agilent.com [agilent.com]
- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. eaapublishing.org [eaapublishing.org]
- 11. researchgate.net [researchgate.net]
Stability studies of 3-cyclohexyl-1H-indole under physiological conditions
Technical Support Center: Stability of 3-Cyclohexyl-1H-indole
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of this compound and related indole compounds under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in physiological solutions?
A1: The stability of indole compounds, including this compound, is primarily influenced by several factors:
-
pH: The indole ring can be susceptible to degradation under acidic or alkaline conditions. Hydrolysis and oxidation rates are often pH-dependent.[1][2]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the indole nucleus.[3]
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]
-
Enzymes: In biological matrices, metabolic enzymes (e.g., cytochrome P450s) can biotransform the compound. For instance, 3-substituted indoles can undergo dehydrogenation to form reactive intermediates.[4]
Q2: What are the expected degradation pathways for a 3-substituted indole like this compound?
A2: While specific pathways for this compound are not extensively documented, related indole compounds are known to degrade via several routes. Oxidation is a common pathway, potentially proceeding through hydroxylation at various positions on the indole ring, followed by further oxidation to form products like oxindole and isatin.[5][6] The presence of a substituent at the 3-position can influence the site of initial hydroxylation.[5][6] Another potential pathway involves dehydrogenation of the alkyl substituent, which can form reactive methyleneindolenine intermediates.[4]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure maximum stability, stock solutions of indole compounds should be stored at low temperatures, such as -20°C or -80°C.[7] It is crucial to protect them from light by using amber vials or wrapping containers in aluminum foil and to minimize exposure to air by using tightly sealed containers.[7] For long-term storage, preparing aliquots in an inert solvent like anhydrous DMSO and storing under an inert atmosphere (e.g., argon) is advisable.[7]
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the most common and reliable method for quantifying the parent compound and its degradation products.[7][8][9] The use of a stability-indicating HPLC method, which can resolve the parent compound from all potential degradants, is essential.[1][10] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of unknown degradation products.[4][9]
Troubleshooting Guide
Q5: I am observing a gradual color change (e.g., to yellow or pink) in my solution of this compound during my experiment. What is the cause?
A5: A color change in a solution containing an indole compound often signals oxidative degradation.[7] The indole nucleus is susceptible to oxidation, which can form colored oligomers or specific colored byproducts like indigo.[7]
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Degas your buffers and solvents before use. If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Use amber glassware or cover your experimental setup with aluminum foil.
-
Add Antioxidants: Consider the compatibility of adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation, if it does not interfere with your assay.[7]
-
Q6: My HPLC analysis shows multiple peaks even at the start of my stability study (T=0). What could be the issue?
A6: This could be due to several reasons:
-
Impurity of Starting Material: The initial compound may not be pure. Verify the purity with the supplier's certificate of analysis or by an independent method.
-
On-Column or Autosampler Degradation: The compound might be degrading in the HPLC autosampler or on the column itself, especially if the mobile phase is harsh or the temperature is elevated.[7][11]
-
Presence of Isomers: Some indole derivatives can exist as stable isomers or tautomers which might be resolved by the HPLC method.[7]
-
Solvent-Induced Degradation: The compound may be unstable in the solvent used for sample preparation.
-
Troubleshooting Steps:
-
Analyze Freshly Prepared Sample: Prepare a sample and inject it immediately to minimize degradation over time.
-
Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to slow down potential degradation.[7]
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is within the stable range for your compound and the HPLC column.
-
Test Different Solvents: Prepare the sample in different solvents to see if the issue persists.
-
Q7: The concentration of my compound appears to decrease erratically over time, not following a clear degradation kinetic profile. What's wrong?
A7: Erratic results often point to issues with solubility or sample handling.
-
Poor Solubility: The compound may be precipitating out of the solution over time, especially if the initial concentration is near its solubility limit in the physiological buffer.
-
Adsorption: The compound might be adsorbing to the surface of your vials or well plates.
-
Inconsistent Pipetting: Inaccurate pipetting can lead to variations in concentration.
-
Troubleshooting Steps:
-
Visually Inspect Samples: Check for any signs of precipitation (cloudiness, particles) before analysis.
-
Determine Solubility: Perform a solubility assessment in the experimental medium before starting the stability study.
-
Use Low-Adsorption Labware: Utilize polypropylene or silanized glass vials to minimize adsorption.
-
Verify Pipette Calibration: Ensure all pipettes are properly calibrated.
-
Quantitative Data Presentation
While specific data for this compound is not publicly available, the results of a chemical stability study are typically presented as the percentage of the compound remaining over time. Below is an example table illustrating how such data would be structured.
Table 1: Example Stability Data for a 3-Substituted Indole in Simulated Physiological Fluids at 37°C
| Time (hours) | % Remaining in SGF (pH 1.2) | % Remaining in FaSSIF (pH 6.5) | % Remaining in FeSSIF (pH 5.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.5 | 99.1 |
| 2 | 95.6 | 98.9 | 98.5 |
| 4 | 90.1 | 97.8 | 97.2 |
| 8 | 81.5 | 95.4 | 94.8 |
| 24 | 62.3 | 90.7 | 89.9 |
SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.
Experimental Protocols
Protocol 1: Chemical Stability Assessment in Simulated Gastric and Intestinal Fluids
This protocol outlines a general procedure to assess the chemical stability of a compound in simulated physiological media.
-
Preparation of Simulated Fluids:
-
Prepare Simulated Gastric Fluid (SGF) without enzymes (pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF) without enzymes (pH 6.5) according to USP specifications or by using commercially available powders.[12] The composition of these fluids can significantly impact compound solubility and stability.[13][14]
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
-
Incubation:
-
Pre-warm the SGF and FaSSIF solutions to 37°C.
-
Spike the stock solution into the pre-warmed simulated fluids to achieve a final concentration of 50 µM. The final concentration of the organic solvent should typically be ≤1% to avoid affecting compound solubility.
-
Incubate the solutions in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each solution.
-
-
Quenching:
-
Immediately quench the degradation reaction by adding the aliquot to a tube containing a sufficient volume of a strong organic solvent (e.g., 200 µL of ice-cold acetonitrile) to precipitate proteins and stop the reaction.[7]
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitates.
-
Transfer the supernatant to HPLC vials for analysis.
-
Protocol 2: HPLC Analysis Method
This protocol provides a starting point for developing a stability-indicating HPLC method for indole compounds.[8][9][15]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or the λmax of this compound).[9]
-
Column Temperature: 30°C.
-
Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at time zero.
Visualizations
Potential Degradation Pathway
Caption: Potential metabolic and oxidative degradation pathways for this compound.
Experimental Workflow for Stability Studies
Caption: General experimental workflow for in vitro stability assessment.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is modulating solubility in simulated intestinal fluids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C-H Activation for Indole Functionalization
Welcome to the technical support center for C-H activation-based indole functionalization. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supplemented with experimental protocols, data tables, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: My C-H activation reaction on indole is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in indole C-H activation can stem from several factors, including inefficient catalyst activation, catalyst deactivation, suboptimal reaction conditions, or inherent substrate limitations. Here are key areas to investigate:
-
Catalyst System: The choice of catalyst, ligand, and oxidant is crucial. Palladium-based catalysts are common, and their efficiency can be highly dependent on the chosen ligand. For instance, in palladium-catalyzed arylations, ligands like triphenylphosphine or bulky biaryl phosphines can be effective.[1][2] Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.
-
Solvent Effects: The solvent can dramatically influence reaction outcomes.[3] For example, in some palladium-catalyzed alkenylations of unprotected indoles, using DMF/DMSO can favor C3 functionalization, while a switch to dioxane/AcOH can promote C2 functionalization.[4][5] Highly polar or coordinating solvents might interfere with the catalyst. Unconventional solvents like hexafluoroisopropanol (HFIP) have been shown to accelerate C-H activation reactions.[6]
-
Reaction Temperature and Time: C-H activation often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. A systematic screening of the reaction temperature is recommended. Reaction times should also be optimized to ensure full conversion without product degradation.
-
Atmosphere: Many C-H activation reactions are sensitive to air and moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary. Conversely, some oxidative C-H activations utilize oxygen or air as the terminal oxidant.[4]
Q2: I am struggling with poor regioselectivity in my indole functionalization. How can I control which position of the indole ring is functionalized?
A2: Achieving high regioselectivity is a central challenge in indole C-H functionalization due to the presence of multiple reactive C-H bonds.[4][7] The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position.[4] However, several strategies can be employed to direct the functionalization to other positions:
-
Directing Groups (DGs): This is the most powerful strategy for controlling regioselectivity. A directing group is installed on the indole nitrogen (N1) or at another position (e.g., C3) to steer the catalyst to a specific C-H bond, typically through the formation of a stable cyclometalated intermediate.[7][8]
-
C2-Functionalization: N-acyl, N-sulfonyl, or N-pyrimidyl groups can direct functionalization to the C2 position.[4][9][10]
-
C4-Functionalization: Directing groups at the C3 position, such as formyl, acetyl, or carboxylic acid, can promote functionalization at the C4 position.[11][12]
-
C7-Functionalization: Bulky directing groups on the nitrogen, such as N-P(O)tBu2 or N-pyrimidyl on an indoline precursor, can direct reactions to the C7 position.[7][12][13]
-
-
Steric and Electronic Control: In the absence of a strong directing group, the inherent reactivity of the indole nucleus can be influenced by substituents on the ring. Bulky groups at one position can sterically hinder reaction at adjacent sites. The electronic nature of substituents can also modulate the reactivity of different C-H bonds.
-
Catalyst and Ligand Control: The choice of catalyst and ligand can influence regioselectivity. For instance, in some palladium-catalyzed reactions, the ligand can switch the selectivity between C2 and C3 positions.[14]
Below is a diagram illustrating the general principle of directing group-assisted C-H activation.
Caption: Workflow for directing group-assisted C-H activation.
Q3: My catalyst seems to be deactivating during the reaction. What are the possible reasons and solutions?
A3: Catalyst deactivation is a common issue that can lead to incomplete reactions and low yields. Potential causes include:
-
Formation of Off-Cycle Species: The catalyst can be trapped in inactive states. For example, in palladium catalysis, the formation of palladium black (Pd(0) aggregates) is a common deactivation pathway.
-
Ligand Degradation: The ligands associated with the metal catalyst can degrade under the reaction conditions, leading to loss of catalytic activity.
-
Product Inhibition: The product of the reaction may coordinate strongly to the catalyst, preventing it from participating in further catalytic cycles.
-
Oxidant Issues: In oxidative C-H activations, an inappropriate oxidant or incorrect stoichiometry can lead to catalyst deactivation.
Troubleshooting Strategies:
-
Ligand Choice: Employing robust ligands that are stable under the reaction conditions can prevent degradation. Bulky electron-rich phosphine ligands are often used to stabilize palladium catalysts.
-
Additives: The addition of co-solvents or additives can sometimes prevent catalyst aggregation.
-
Controlled Addition of Reagents: Slow addition of one of the coupling partners can help to maintain a low concentration of potentially inhibiting species.
-
Optimize Oxidant: In oxidative coupling reactions, carefully screen the type and amount of oxidant. Common oxidants include Cu(OAc)₂, AgOAc, and benzoquinone.
Troubleshooting Guides
Issue 1: No Reaction or Very Low Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere if required. Consider a pre-catalyst that is more readily activated. |
| Incorrect Reaction Temperature | Systematically screen the reaction temperature. Start from a lower temperature and gradually increase it. |
| Poor Solvent Choice | Try a different solvent or a solvent mixture. Some reactions benefit from polar aprotic solvents like DMF or DMAc, while others require less coordinating solvents like toluene or dioxane.[3][11] |
| Incompatible Directing Group | Ensure the directing group is suitable for the desired transformation and the chosen catalytic system. Some directing groups are only effective with specific metals.[7][9] |
| Starting Material Impurities | Purify starting materials to remove any potential catalyst poisons. |
Issue 2: Mixture of Regioisomers
| Possible Cause | Suggested Solution |
| Weakly Directing Group | Employ a more strongly coordinating directing group to enforce higher regioselectivity.[7][12] |
| Competitive Undirected Pathway | The inherent reactivity of the indole may be competing with the directed pathway. Adjusting the electronic properties of the substrate or the catalyst system can help favor the desired pathway. |
| Isomerization of Product | The product may be isomerizing under the reaction conditions. Try running the reaction at a lower temperature or for a shorter time. |
| Solvent/Additive Effects | The solvent and additives can influence regioselectivity. For example, acidic additives can sometimes alter the reaction pathway.[4] |
The following decision tree can guide your troubleshooting process for regioselectivity issues.
Caption: Troubleshooting decision tree for poor regioselectivity.
Experimental Protocols
General Protocol for Palladium-Catalyzed C4-Arylation of 1H-Indole-3-carbaldehyde
This protocol is adapted from a reported procedure for the C4-arylation of indoles bearing a C3 directing group.[11]
Materials:
-
1H-indole-3-carbaldehyde (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol %)
-
Silver(I) acetate (AgOAc) (2.0 equiv)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add 1H-indole-3-carbaldehyde, the aryl iodide, Pd(OAc)₂, and AgOAc.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add HFIP and TFA via syringe.
-
Place the sealed tube in a preheated heating block and stir the reaction mixture at the desired temperature (e.g., 100-130 °C) for the optimized reaction time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-arylated indole.
Table of Optimized Reaction Conditions for C4-Arylation[11]
| Entry | Oxidant | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | Ag₂CO₃ | HFIP | - | 130 | 45 |
| 2 | AgOAc | HFIP | - | 130 | 62 |
| 3 | AgOAc | DCE | TFA | 130 | 25 |
| 4 | AgOAc | HFIP | TFA | 130 | 85 |
| 5 | AgOAc | HFIP | TFA | 110 | 78 |
This table summarizes the optimization of reaction conditions, highlighting the superior performance of AgOAc as the oxidant and the combination of HFIP and TFA as the solvent system.[11]
Concluding Remarks
Troubleshooting C-H activation for indole functionalization requires a systematic approach that considers the interplay between the substrate, catalyst, directing group, and reaction conditions. By carefully analyzing the potential causes of common issues and methodically exploring the suggested solutions, researchers can significantly improve the outcomes of their experiments. This guide provides a starting point for addressing these challenges, and further exploration of the cited literature is encouraged for more in-depth understanding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rh( iii )-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04142G [pubs.rsc.org]
- 14. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-Cyclohexyl-1H-indole for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and preclinical evaluation of 3-cyclohexyl-1H-indole.
Section 1: Synthesis of this compound
The most common and scalable method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. This involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the reaction would be between phenylhydrazine and cyclohexanecarboxaldehyde.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
1. Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and cyclohexanecarboxaldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
2. Indolization (Cyclization):
-
To the crude phenylhydrazone, add an acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a solution of sulfuric acid in ethanol.[1][2][3]
-
Heat the reaction mixture to the appropriate temperature (ranging from 80°C to reflux), depending on the chosen catalyst and solvent.[4] Microwave-assisted heating can also be employed to potentially improve yields and reduce reaction times.
-
Monitor the cyclization reaction by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, carefully quench the reaction by pouring it onto ice-water and neutralizing it with a base such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the crude product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.[1]
Troubleshooting Guide for Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate acid catalyst | Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3] PPA is often effective for challenging substrates.[1] |
| Suboptimal reaction temperature | Optimize the temperature. High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction.[1] Consider starting with milder conditions and gradually increasing the temperature. | |
| Unstable hydrazone intermediate | Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1] | |
| Steric hindrance | The bulky cyclohexyl group may cause steric hindrance. Higher temperatures or stronger acids might be necessary, but this increases the risk of decomposition.[1] | |
| Formation of Tar and Polymeric Byproducts | Harsh reaction conditions (strong acid, high temperature) | Use the mildest possible acid catalyst and the lowest effective temperature. |
| Prolonged reaction time | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. | |
| Difficult Purification | Presence of closely related impurities | Optimize column chromatography conditions by testing different solvent systems. |
| Co-elution of product and byproducts | Consider recrystallization from a suitable solvent system to obtain a high-purity product. |
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is the best acid catalyst for the Fischer indole synthesis of this compound?
A1: The choice of acid catalyst is substrate-dependent and often requires empirical optimization.[1][5] For substrates that are less reactive, polyphosphoric acid (PPA) can be effective.[1] It is recommended to screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific conditions.
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: Increasing the reaction temperature is a common way to accelerate the reaction. However, be cautious as higher temperatures can also lead to the formation of tars and other byproducts.[1] Alternatively, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.
Q3: I am getting a complex mixture of products. What could be the reason?
A3: A complex product mixture can result from side reactions, such as N-N bond cleavage in the hydrazone intermediate, or from the decomposition of the starting materials or product under harsh reaction conditions.[1] Ensure the purity of your starting materials and try to use milder reaction conditions (lower temperature, weaker acid) if possible.
Q4: How do I know when the reaction is complete?
A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the starting material (phenylhydrazone) has disappeared.
Section 2: Preclinical Studies for this compound
Before a compound can be considered for clinical trials, a series of preclinical studies are necessary to evaluate its safety and pharmacological properties. This section provides an overview of key in vitro assays.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation.
Signaling Pathway of Interest for 3-Substituted Indoles
Many 3-substituted indole derivatives have been investigated for their anticancer properties and have been shown to interact with various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and some act as c-Src kinase inhibitors.
Caption: Potential inhibition of the c-Src signaling pathway by this compound.
Troubleshooting Guides and FAQs for Preclinical Assays
Experimental Protocol:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours.
-
MTT Addition: Replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[6]
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Low Signal or No Dose-Response | Compound precipitation at high concentrations | Check the solubility of the compound in the culture medium. Use a lower concentration range or a different solvent. |
| Insufficient incubation time | Optimize the incubation time with the compound. | |
| Unexpected Cell Proliferation at Low Doses | Hormetic effect | This is a real biological response for some compounds. Report the observation and focus on the inhibitory concentration range. |
FAQs - Cytotoxicity Assay:
-
Q1: What is a good positive control for a cytotoxicity assay? A1: A well-characterized cytotoxic drug, such as doxorubicin or 5-fluorouracil, is a suitable positive control.[6]
-
Q2: How do I determine the concentration range for my compound? A2: Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) in a preliminary experiment to identify the approximate IC₅₀ value. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated IC₅₀.
Experimental Protocol:
-
Bacterial Culture: Inoculate Salmonella typhimurium histidine auxotrophs (e.g., TA98, TA100) into nutrient broth and incubate overnight.[3]
-
Test Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Reaction Mixture: Combine the bacterial culture, the test compound, and, if required, an S9 metabolic activation mixture.[3]
-
Plating: Mix the reaction mixture with top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.[3]
| Issue | Potential Cause | Troubleshooting Steps |
| No Revertant Colonies in Positive Control | Inactive positive control | Use a fresh, validated positive control. |
| Problem with bacterial strain or S9 mix | Ensure the bacterial strains are viable and the S9 mix is active. | |
| High Number of Spontaneous Revertants in Negative Control | Contamination of bacterial culture | Use a fresh, pure culture of the test strain. |
| Contamination of reagents or media | Use sterile techniques and fresh, sterile reagents and media. | |
| Toxicity to Bacteria at High Concentrations | The compound is bactericidal or bacteriostatic | Observe for a clearing of the background bacterial lawn on the plate. Test a lower range of concentrations. |
FAQs - Ames Test:
-
Q1: Why is an S9 mixture used in the Ames test? A1: The S9 mixture contains liver enzymes that can metabolize a non-mutagenic compound into a mutagenic one, mimicking mammalian metabolism.[2]
-
Q2: What indicates a positive result in the Ames test? A2: A dose-dependent increase in the number of revertant colonies that is significantly higher than the number of spontaneous revertants in the negative control indicates a positive result.
Experimental Protocol (Manual Patch-Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Achieve a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit hERG currents, typically involving a depolarization step followed by a repolarization step to measure the tail current.
-
Compound Application: Perfuse the cells with different concentrations of this compound and record the hERG current at each concentration.
-
Data Analysis: Measure the peak tail current amplitude and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[7]
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable Recordings | Poor seal resistance | Ensure a high-resistance seal (>1 GΩ) before starting the recording. |
| Cell health | Use healthy, passage-matched cells for experiments. | |
| Compound Precipitation | Low solubility in the extracellular solution | Use a vehicle like DMSO at a low final concentration (typically <0.1%) and ensure the compound is fully dissolved. |
| No Inhibition at High Concentrations | The compound does not inhibit the hERG channel | Confirm with a positive control (e.g., astemizole) that the assay is working correctly. |
FAQs - hERG Inhibition Assay:
-
Q1: Why is hERG inhibition a concern in drug development? A1: Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[7]
-
Q2: What is the "gold standard" assay for hERG inhibition? A2: The manual patch-clamp electrophysiology assay is considered the "gold standard" for its accuracy in measuring ion channel currents.[8]
Experimental Protocol:
-
Enzyme Preparation: Use human liver microsomes or recombinant CYP450 enzymes.
-
Incubation: Incubate the test compound with the CYP450 enzyme preparation and a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2).
-
Metabolite Detection: After a set incubation time, stop the reaction and analyze the formation of the substrate's metabolite using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the test compound and calculate the IC₅₀ value.[5][9]
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Results | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Instability of the test compound or metabolite | Check the stability of the compounds under the assay conditions. | |
| No Inhibition Observed | The compound is not an inhibitor of the tested CYP isoform | Test a panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[9] |
| Incorrect substrate or cofactor concentration | Ensure that the concentrations of the substrate and NADPH are optimized. | |
| Time-Dependent Inhibition | The compound or its metabolite irreversibly binds to the enzyme | Conduct a pre-incubation experiment where the test compound is incubated with the enzyme and NADPH before adding the substrate. |
FAQs - CYP450 Inhibition Assay:
-
Q1: Why is it important to test for CYP450 inhibition? A1: Inhibition of CYP450 enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both drugs, potentially leading to toxicity or loss of efficacy.[10]
-
Q2: What is the difference between direct and time-dependent inhibition? A2: Direct inhibition is a reversible process where the inhibitor competes with the substrate for the enzyme's active site. Time-dependent inhibition is often irreversible and occurs when a reactive metabolite of the inhibitor covalently binds to the enzyme.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. enamine.net [enamine.net]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. criver.com [criver.com]
Regioselectivity issues in the functionalization of the indole ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical functionalization of the indole ring. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: My electrophilic substitution reaction on an unsubstituted indole is yielding a mixture of C2 and C3 products, or primarily the undesired C2 isomer. How can I favor C3 functionalization?
A: This is a common challenge. While the C3 position of indole is electronically favored for electrophilic aromatic substitution, kinetic and thermodynamic factors can lead to mixtures.[1][2] The C3-protonated intermediate is thermodynamically more stable because it preserves the aromaticity of the benzene ring.[1]
Possible Causes & Solutions:
-
Reaction Conditions: Harsh reaction conditions (e.g., strong acids, high temperatures) can lead to competing pathways or isomerization.
-
Solution: Optimize reaction conditions by systematically varying temperature, reaction time, and the concentration of the acid catalyst.[3] Milder conditions often favor the thermodynamically preferred C3 product.
-
-
Steric Hindrance: Bulky substituents on the electrophile or the indole itself can influence the site of attack.
-
Solution: If possible, consider using a less sterically hindered electrophile.
-
-
N-Protection: The nature of the substituent on the indole nitrogen significantly impacts the electron density of the pyrrole ring.
-
Solution: An unprotected N-H indole generally favors C3 substitution.[4] If N-protection is necessary, electron-donating groups can enhance reactivity but may affect selectivity. Electron-withdrawing groups (e.g., tosyl, Boc) decrease the nucleophilicity of the C3 position, which can sometimes be exploited to favor other positions.[4][5]
-
Issue 2: Inconsistent C2 vs. C3 Selectivity in Transition-Metal-Catalyzed C-H Functionalization
Q: I am attempting a transition-metal-catalyzed C-H arylation/alkenylation and obtaining a mixture of C2 and C3 isomers. How can I control the regioselectivity?
A: Transition-metal-catalyzed reactions offer powerful ways to functionalize indoles, but selectivity can be complex and catalyst-dependent. The choice of catalyst, ligands, directing groups, and solvents are all critical factors.[6][7]
Possible Causes & Solutions:
-
Catalyst System: The choice of metal (e.g., Pd, Rh, Ru, Ir) and associated ligands is paramount.[8][9] Different catalyst systems can favor different mechanistic pathways.
-
Solution: A ligand-enabled switch of the regioselectivity-determining step can provide control. For example, in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands was shown to enable C2-alkenylation, whereas traditional conditions favor C3.[7]
-
-
Directing Group (DG): The absence of a directing group often leads to functionalization at the inherently more reactive C3 position.[6]
-
Solution: Install a directing group on the indole nitrogen to force functionalization at a specific position. Many directing groups have been developed to selectively activate the C2 or even the more remote C4-C7 positions.[6][10][11] For instance, a pyridylsulfonyl group can direct C2-alkenylation.[6]
-
-
N-Substituent: Even without acting as a classical directing group, the N-substituent plays a key role.
Issue 3: Difficulty Functionalizing the Benzene Ring (C4-C7)
Q: I need to introduce a substituent at the C4, C5, C6, or C7 position, but all my attempts functionalize the pyrrole ring (C2/C3). What strategies can I use?
A: Functionalizing the benzenoid moiety of indole is challenging due to the much higher intrinsic reactivity of the C2 and C3 positions.[14][15][16] Success almost always requires a strategy to override this natural reactivity.
Possible Causes & Solutions:
-
Lack of Directing Influence: Standard reaction conditions will not favor the benzene ring.
-
Solution 1 (Directing Groups): This is the most common and effective strategy. A directing group is installed on the indole nitrogen (for C7) or at the C3 position (for C4) to bring the catalyst into proximity with the target C-H bond.[11][17] For example, installing an N-P(O)tBu2 group can lead to C7 or C6 arylation depending on the metal catalyst used (Pd or Cu, respectively).[11]
-
Solution 2 (Blocking): If the desired position is C4-C7 and a directing group strategy is not feasible, blocking the more reactive C2 and C3 positions with substituents can sometimes allow for functionalization on the benzene ring, although this is less general.
-
Solution 3 (Transient Directing Groups): Some methods use transient directing groups, such as glycine, to achieve C4 arylation, avoiding a separate protection/deprotection sequence.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of the indole ring in electrophilic aromatic substitution?
The indole ring is an electron-rich heterocycle. In electrophilic aromatic substitution (EAS), the reaction preferentially occurs at the C3 position.[1] This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the sigma complex) without disrupting the aromaticity of the fused benzene ring.[1][2] Attack at C2 would force the benzene ring to adopt a non-aromatic structure in one of the resonance forms.
Q2: How do N-protecting groups influence regioselectivity?
The group attached to the indole nitrogen has a profound electronic effect on the ring and can be used to steer reactions.
-
Unprotected (N-H): Generally favors C3 functionalization in EAS.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), Boc, or acyl groups decrease the electron density of the pyrrole ring, particularly at C3.[4][5] This can disfavor C3 attack and, in some cases, allow for functionalization at C2 or even the benzene ring, especially in metal-catalyzed processes.[4][8]
-
Electron-Donating Groups (EDGs): Groups like methyl or benzyl (Bn) can increase the nucleophilicity of the ring but may also introduce steric effects.
-
Directing Groups (DGs): Certain N-substituents are explicitly chosen to act as directing groups in transition-metal-catalyzed C-H functionalization, forcing the reaction to occur at a specific, otherwise unreactive, position like C2 or C7.[6][10][15]
Q3: Can solvent choice affect the outcome of a reaction?
Yes, the solvent can significantly impact yield and regioselectivity.[18] Solvent polarity can influence the solubility of reactants and intermediates, the stability of charged intermediates, and the effective acidity of catalysts.[18] For example, in some indole syntheses, polar solvents were found to be crucial for achieving the desired transformation.[18][19] In cases of low yield due to decomposition at high temperatures, diluting the reaction with a high-boiling, inert solvent can be beneficial.[18]
Q4: When should I use a directing group strategy?
A directing group (DG) strategy is essential when you need to functionalize a C-H bond that is not the most electronically activated position.[6][10] This is particularly true for:
-
C2-functionalization when C3 is unsubstituted.
The directing group is typically attached to the indole nitrogen and contains a coordinating atom (e.g., N, O, P) that chelates to the metal catalyst, delivering it to a specific C-H bond (usually in an ortho-position), leading to regioselective activation.[6][11]
Data Presentation
Table 1: Effect of N-Protecting Group on Regioselectivity of Oxidative Arylation
This table summarizes the effect of different N-substituents on the regioselective palladium-catalyzed oxidative arylation of indoles with benzene. The data highlights how electron-withdrawing groups can enhance C2 selectivity.
| Entry | Indole Substrate (N-Substituent) | Yield (%) | C2:C3 Ratio |
| 1 | N-SEM | 69 | 2.6 : 1 |
| 2 | N-Benzyl (Bn) | 68 | 2.0 : 1 |
| 3 | N-Methyl (Me) | 45 | 1.7 : 1 |
| 4 | N-Tosyl (Ts) | 65 | 4.0 : 1 |
| 5 | N-SEM-5-CO₂Me | 97 | 8.7 : 1 |
Data adapted from a study on regioselective oxidative arylation.[5] Conditions involved a Pd catalyst.
Table 2: Catalyst-Controlled Site Selectivity in Functionalization of 3-Carboxamide Indoles
This table illustrates how the choice of transition metal catalyst can completely switch the reaction pathway between C2-functionalization and a C3-functionalization that involves translocation of the directing group.
| Entry | Catalyst System | Product Type | Yield (%) |
| 1 | Rh(I) / Ag(I) | C3-Functionalization (with DG translocation) | 99 |
| 2 | Ir(III) / Ag(I) | C2-Functionalization (direct) | 91 |
Data adapted from a study on catalyst-controlled C-H functionalization.[8][9] The reaction involved a 3-carboxamide indole and a diazo compound.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde.[3]
-
Hydrazone Formation (Optional but recommended):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the carbonyl compound (1.0-1.1 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until TLC analysis indicates complete consumption of the starting materials.
-
The hydrazone can be isolated by filtration or evaporation of the solvent, or the reaction mixture can be used directly in the next step.[3]
-
-
Indolization (Cyclization):
-
To the hydrazone (or the crude reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) in a suitable solvent (e.g., toluene, acetic acid).[3][20]
-
Heat the reaction mixture, typically between 80 °C and 150 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it carefully into a beaker of ice water or an ice/base mixture (e.g., NH₄OH) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.
-
Protocol 2: General Procedure for Palladium-Catalyzed C2-Arylation of N-H Indole
This protocol describes a direct arylation at the C2 position, where regioselectivity is controlled by the choice of base for the N-H indole.[13]
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the indole (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, if required).
-
Add a magnesium base (e.g., t-BuMgCl or i-PrMgCl, ~1.1 equiv) dropwise at a controlled temperature (e.g., 0 °C or room temperature) to form the indole magnesium salt.
-
Add the aryl halide (e.g., iodobenzene, 1.2-1.5 equiv) and a suitable dry solvent (e.g., THF, dioxane).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours, or until TLC/GC-MS analysis shows completion.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the C2-arylated indole.
-
Visualizations
Caption: A workflow for troubleshooting poor regioselectivity.
Caption: Factors influencing regioselectivity in EAS of indoles.
Caption: Logic for transition-metal-catalyzed functionalization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Managing Stereochemistry in the Synthesis of Chiral Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of chiral indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in controlling stereochemistry during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our guides are designed in a question-and-answer format to help you quickly identify and resolve common issues related to stereoselectivity in your reactions.
Section 1: Poor Enantioselectivity or Diastereoselectivity
Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for the same asymmetric reaction. What should I check first?
A1: Before optimizing reaction conditions, it is crucial to validate your analytical method for determining enantiomeric excess, which is most commonly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Method Validation: Ensure your chiral column and mobile phase can achieve baseline separation of the enantiomers. It's recommended to start by injecting a racemic mixture of your product to confirm that you can separate and quantify the two enantiomers effectively.[1]
-
Detector Response: Be aware that for some molecules, the detector response (e.g., UV absorbance) for each enantiomer might not be identical, which can lead to inaccurate % ee calculations.[2]
-
Accuracy and Precision: Validate your method by analyzing standards with known enantiomeric compositions to confirm accuracy.[2] Repeated injections of the same sample should yield consistent results (high precision).[2]
Q2: I've validated my analytical method, but my enantioselectivity is still low. What are the most common experimental parameters to investigate?
A2: Several factors can lead to poor stereoselectivity. Systematically investigate the following:
-
Catalyst Purity and Activity: The chiral catalyst or ligand is the cornerstone of stereocontrol. Ensure it is of high purity and has not degraded. For metal complexes, ensure the correct metal salt and ligand are used and that the active catalytic species is forming correctly.
-
Reagent and Solvent Purity: Impurities in your starting materials or solvents can interfere with the catalyst or lead to non-selective background reactions.[3] Ensure all reagents are pure and that solvents are anhydrous, as moisture can deactivate many catalysts, especially Lewis acids.[4][3]
-
Reaction Temperature: Temperature is a critical parameter for controlling enantioselectivity.[1] Generally, lower temperatures favor higher enantiomeric excess by better differentiating the energetic pathways to the two enantiomers.[1] A systematic temperature screen is highly recommended.
-
Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome by influencing the conformation of the catalyst-substrate complex.[1] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
-
Reactant Concentration: The concentration of your reactants can affect reaction rates and, in some cases, the aggregation state of the catalyst, which can influence stereoselectivity.
Q3: I am using a chiral auxiliary, but the diastereoselectivity of my reaction is poor. What should I consider?
A3: Chiral auxiliaries control stereochemistry by directing a reaction to one face of the molecule.[5][6] Poor diastereoselectivity can often be attributed to:
-
Incorrect Auxiliary for the Transformation: Ensure the chosen auxiliary is well-suited for the specific reaction class. For example, Evans' oxazolidinones are excellent for asymmetric alkylations and aldol reactions.[5][6]
-
Sub-optimal Lewis Acid or Base: Many auxiliary-mediated reactions require a Lewis acid or a specific base to enforce a rigid, chelated transition state. The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) or base (e.g., LDA, NaHMDS) is critical for high diastereoselectivity.[7]
-
Steric Hindrance: Bulky substituents on your substrate may clash with the chiral auxiliary, preventing the formation of the desired transition state.
-
Incomplete Attachment or Premature Cleavage: Ensure the auxiliary is fully attached to the substrate before proceeding with the stereoselective reaction and that it is not being cleaved under the reaction conditions.
Section 2: Regioselectivity and Side Reactions
Q4: In my Friedel-Crafts alkylation of indole, I am getting a mixture of C2 and C3-alkylated products. How can I improve C3 selectivity?
A4: The indole nucleus is inherently more nucleophilic at the C3 position.[8] However, under certain conditions, C2 functionalization can occur. To favor C3 alkylation:
-
Protect the Indole Nitrogen: An N-protecting group (e.g., Boc, Ts) can increase the nucleophilicity of the C3 position and sterically hinder the C2 position.
-
Choice of Catalyst: The nature of the catalyst, particularly in asymmetric variants, is designed to direct the electrophile to the C3 position. For instance, chiral phosphoric acids and certain metal-ligand complexes have shown high C3 selectivity.[9]
-
Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive Lewis acids) generally favor the thermodynamically preferred C3-alkylation product.
Q5: I am attempting a C-H functionalization on the carbocyclic ring of indole, but the reaction is occurring on the pyrrole ring (C2 or C3). How can I control the regioselectivity?
A5: Directing C-H functionalization to the benzene portion of the indole is a significant challenge due to the high reactivity of the pyrrole ring.[10][11] Strategies to achieve this include:
-
Directing Groups: Installing a directing group on the indole nitrogen can position a metal catalyst in proximity to the desired C-H bond on the carbocyclic ring (e.g., C4 or C7).
-
Blocking Reactive Sites: Protecting the N1 position and substituting the C2 and C3 positions can force functionalization onto the carbocyclic ring.
-
Specific Catalytic Systems: Certain transition metal catalysts, such as those based on palladium, rhodium, or iridium, have been developed to selectively functionalize the C4, C5, C6, or C7 positions.[10][11]
Data Presentation: Stereoselectivity in Indole Functionalization
The following tables summarize quantitative data for key asymmetric reactions, providing a benchmark for expected outcomes.
Table 1: Organocatalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with β-Nitrostyrenes
| Catalyst | Indole Substituent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Chiral Phosphine 6 | 5-Bromo | Toluene | -20 | 88 | 92 |
| Chiral Phosphine 6 | H | Toluene | -20 | ~80 | ~80 |
| Imidazolidinone 1 | H | Et₂O | -85 | 94 | 97 |
| Imidazolidinone 1 | 6-Chloro | Et₂O | -85 | 85 | 96 |
Data compiled from multiple sources.[12][13]
Table 2: Rhodium-Catalyzed Enantioselective C3–H Functionalization of Indoles with α-Alkyl-α-diazoesters
| Indole R² Substituent | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| H | Rh₂(S-NTTL)₄ | Dichloromethane | 95 | 94 |
| Me | Rh₂(S-NTTL)₄ | Dichloromethane | 94 | 98 |
| Et | Rh₂(S-NTTL)₄ | Dichloromethane | <5 | N/A |
| N-to-C(2) ring fusion | Rh₂(S-NTTL)₄ | Dichloromethane | 85 | 97 |
Data extracted from a study on Rh(II)-catalyzed functionalization. High yields and enantioselectivities are generally observed for small R² substituents.[14]
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Asymmetric Friedel-Crafts Alkylation
This protocol is a representative example for the reaction of an indole with an electrophile using a chiral organocatalyst.
-
Preparation: In a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst (e.g., 5-10 mol%).
-
Addition of Reactants: Dissolve the indole (1.2 equivalents) and the electrophile (e.g., β-nitrostyrene, 1.0 equivalent) in the specified anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
Initiation and Monitoring: Cool the reaction mixture to the specified temperature (e.g., -20 °C to -78 °C). Add the reactants to the catalyst mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction as appropriate (e.g., with saturated aqueous NH₄Cl or by concentrating directly).
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the chiral indole derivative.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Validation of a Chiral HPLC Method
This protocol outlines the steps to ensure your analytical method for determining % ee is reliable.
-
Column and Mobile Phase Selection: Choose a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase (typically a mixture of hexanes and isopropanol) based on the structure of your analyte or literature precedents.[4][15]
-
Resolution of Racemic Standard: Prepare a solution of the racemic product. Inject this standard to determine the retention times of both enantiomers. Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution, Rs > 1.5).[2]
-
Accuracy Check: Prepare standards of known non-racemic composition (e.g., 90:10, 75:25). Analyze these standards and compare the measured % ee with the known values to confirm the accuracy of your method.[2]
-
Precision Check: Inject the same sample multiple times (e.g., n=5-6) to ensure the results are reproducible. The relative standard deviation (RSD) of the % ee values should be low (typically <2%).[2]
Visualizations: Workflows and Pathways
Troubleshooting Workflow for Low Enantiomeric Excess
This diagram outlines a logical sequence of steps to diagnose and resolve issues of poor enantioselectivity in an asymmetric reaction.
Caption: Troubleshooting workflow for low enantiomeric excess.
General Strategy for Stereocontrol using a Chiral Auxiliary
This diagram illustrates the fundamental principle of using a chiral auxiliary to induce stereoselectivity.
Caption: General workflow for chiral auxiliary-mediated synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
- 14. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Analysis of 3-Cyclohexyl-1H-indole and Other Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the diverse library of indole derivatives, those substituted at the 3-position have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of 3-cyclohexyl-1H-indole against other indole derivatives, focusing on its potential anticancer and anti-inflammatory properties based on structure-activity relationship (SAR) studies of analogous compounds. While direct experimental data for this compound is limited in publicly available literature, this document leverages data from structurally related 3-alkyl and other 3-substituted indoles to provide a comprehensive overview.
Structure-Activity Relationship and Potential Biological Activity
The nature of the substituent at the 3-position of the indole ring plays a crucial role in determining the biological activity of the compound.[2][3] The cyclohexyl group in this compound is a bulky, lipophilic moiety. These characteristics are often associated with enhanced binding to hydrophobic pockets within biological targets such as enzymes and receptors.
Anticancer Potential: In the context of anticancer activity, the lipophilicity of the substituent at the 3-position can influence cell membrane permeability and interaction with intracellular targets.[4][5] Studies on various 3-substituted indoles have shown that modifications at this position can lead to potent antiproliferative effects. For instance, indole derivatives have been reported to induce anti-tumor activity through various mechanisms, including the inhibition of tubulin polymerization, Epidermal Growth Factor Receptors (EGFR), and various kinases.[6] It is hypothesized that the cyclohexyl group could confer favorable interactions within the binding sites of such targets.
Anti-inflammatory Potential: Several 3-substituted indole derivatives have demonstrated significant anti-inflammatory activity.[7][8] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[7][9] The bulky cyclohexyl substituent could enhance the inhibitory activity by occupying hydrophobic regions in the active sites of these inflammatory targets.
Comparative Data of Selected 3-Substituted Indole Derivatives
To provide a quantitative perspective, the following table summarizes the biological activity of various 3-substituted indole derivatives from published studies. This data serves as a benchmark for predicting the potential efficacy of this compound.
| Compound/Derivative Class | Assay | Target/Cell Line | Activity (IC50/Inhibition) | Reference |
| Anticancer Activity | ||||
| Indole-3-carbinol (I3C) acid condensation products | Ethoxyresorufin O-deethylase (EROD) induction | Hepatic cytochrome P-448 | 5-15 fold increase over control | [2] |
| Isoxazolo-indole derivatives | MTT Cell Viability Assay | Various cancer cell lines | Varies by derivative | [10] |
| 3-Substituted Indolin-2-ones | Neuroprotection Assay | Neuronal Cultures | Highly neuroprotective | [3] |
| Indole-aryl amide derivative 5 | Cytotoxicity Assay | HT29 (colon cancer) | IC50 = 2.61 µM | [11] |
| Indole-aryl amide derivative 5 | Cytotoxicity Assay | PC3 (prostate cancer) | IC50 = 0.39 µM | [11] |
| Indole derivative 30a | Cytotoxicity Assay | SMMC-7721 (hepatocarcinoma) | IC50 = 0.89 ± 0.11 µM | [4] |
| Anti-inflammatory Activity | ||||
| 3-Amino-alkylated indoles (GLYC 4, 5, 9) | Nitric Oxide Production | RAW 264.7 macrophages | IC50 = 4.22 - 6.3 µM | [7] |
| Indole Schiff base derivative S3 | Carrageenan-induced paw edema | In vivo (rat) | 61.99% inhibition after 2h | [8] |
| Indole Schiff base derivative S7 | Carrageenan-induced paw edema | In vivo (rat) | 61.47% inhibition after 2h | [8] |
| Indole Schiff base derivative S14 | Carrageenan-induced paw edema | In vivo (rat) | 62.69% inhibition after 2h | [8] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO, IL-6, TNF-α release | RAW264.7 cells | Potent inhibition | [12] |
Experimental Protocols
To facilitate further research and a direct comparison of this compound, detailed methodologies for key in vitro assays are provided below.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[10]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound and other indole derivatives in DMSO. Serially dilute the compounds in the cell culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[9]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.
Visualizations
To further illustrate the experimental and logical frameworks, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Structure-Activity Relationship of 3-Cyclohexyl-1H-indole Analogs as Cannabinoid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-cyclohexyl-1H-indole analogs, focusing on their structure-activity relationships (SAR) as ligands for cannabinoid receptors (CB1 and CB2). The information presented is based on experimental data from peer-reviewed scientific literature, offering insights into how structural modifications to the this compound scaffold influence binding affinity and functional activity.
Introduction
The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system and peripheral tissues. This differential expression makes the development of selective ligands for these receptors a significant area of interest for therapeutic applications, including pain management, neurodegenerative diseases, and inflammatory disorders. Indole-based structures have emerged as a versatile scaffold for the development of potent cannabinoid receptor modulators. This guide focuses specifically on analogs featuring a cyclohexyl group at the 3-position of the indole core, a structural motif that has been explored for its potential to confer favorable pharmacological properties.
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound analogs at cannabinoid receptors is significantly influenced by substitutions at the N-1 position of the indole ring and modifications on the cyclohexyl and indole moieties.
N-1 Position Alkyl Chain Length
One of the most critical determinants of binding affinity for both CB1 and CB2 receptors is the length of the alkyl chain at the N-1 position of the indole nucleus. Research on related cannabimimetic indoles has shown that an alkyl chain of at least three carbons is necessary for high-affinity binding.[1] Optimal binding to both CB1 and CB2 receptors is typically observed with a five-carbon (pentyl) side chain.[1] Extending the chain to a heptyl group leads to a notable decrease in binding affinity at both receptor subtypes.[1] This suggests that the N-1 alkyl chain interacts with a specific hydrophobic pocket within the receptor binding site.
Modifications to the Indole and Cyclohexyl Rings
While specific data for a broad series of this compound analogs with varied cyclohexyl substitutions is limited in the public domain, general SAR principles from related indole-based cannabinoids can be extrapolated. For instance, the addition of a methyl group at the C2 position of the indole ring has been shown in other series to enhance selectivity for the CB2 receptor.[2]
The nature of the substituent at the 3-position is a key modulator of activity. While this guide focuses on the cyclohexyl group, it is worth noting that replacement with bulkier aromatic groups, such as a naphthoyl group, has been extensively studied and shown to produce potent cannabinoid agonists.[3] The stereochemistry of substituents on the cyclohexyl ring can also be expected to play a role in receptor affinity and efficacy, as seen with other cycloalkyl-containing cannabinoid ligands.
Comparative Biological Data
The following table summarizes the binding affinities (Ki) of a series of N-1 alkyl substituted 3-(1-naphthoyl)indoles, which, while not 3-cyclohexyl analogs, provide valuable insight into the impact of the N-1 alkyl chain length on cannabinoid receptor binding, a key feature of the this compound scaffold.
| Compound (General Structure: 1-Alkyl-3-(1-naphthoyl)indole) | N-1 Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-007 | Propyl | 9.5 | 13.0 |
| JWH-018 | Pentyl | 2.9 | 4.8 |
| JWH-019 | Hexyl | 5.8 | 6.5 |
| JWH-020 | Heptyl | 14.2 | 23.4 |
Data extracted from studies on 1-alkyl-3-(1-naphthoyl)indoles, which demonstrate the effect of N-1 alkyl chain length on cannabinoid receptor affinity.[3]
Signaling Pathways and Experimental Workflows
The interaction of this compound analogs with cannabinoid receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), both CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gi/o).
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of 3-Cyclohexyl-1H-indole and its Analogs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity. This guide provides a comparative overview of the in vivo efficacy of 3-substituted indole derivatives, with a focus on validating the potential of compounds like 3-cyclohexyl-1H-indole. Due to the limited direct in vivo data on this compound, this guide draws comparisons with structurally related analogs and clinically relevant indole-containing drugs to provide a comprehensive assessment of their therapeutic potential.
In Vivo Efficacy of Indole Derivatives: A Comparative Analysis
The following table summarizes the in vivo anticancer activity of selected indole derivatives in various xenograft models. It is important to note that direct comparison is challenging due to the heterogeneity in experimental models, cancer cell lines, and dosing regimens.
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Key Findings |
| 1,1,3-tri(3-indolyl)cyclohexane | Murine models | A549, H1299, H1435, CL1-1, and H1437 (Lung Cancer) | Not specified in abstract | Showed in vivo antitumor activities against human lung cancer xenografts.[1] |
| Indole-3-carbinol (I3C) | Animal models | Breast and Cervical Cancer | Not specified in abstract | Potent chemopreventive agent in hormonal-dependent cancers.[2][3][4] |
| 3,3'-Diindolylmethane (DIM) | BALB/c-nude (nu/nu) mice | LNCaP (Prostate Cancer) | 133 mg/kg/day, intragastrically for 33 days | Statistically significant tumor xenograft regression; highest antitumor activity on day 39 (T/C = 16.8%).[5] |
| Sunitinib | NOD-SCID mice | HEK293 (Human Embryonic Kidney) | 40 mg/kg/day, orally for 11 days | Clear reduction of tumor growth associated with a reduction of microvessel density.[6] |
| Nintedanib | Mice | NCI-H1703 (NSCLC) | 100 mg/kg, daily | Resulted in tumor shrinkage with a Tumor Growth Inhibition (TGI) value of 107%.[7] |
| Nintedanib | SCID mice | p31 or SPC111 (Malignant Pleural Mesothelioma) | 50 mg/kg, intraperitoneally | Significantly reduced tumor burden and vascularization, and prolonged survival.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for establishing and evaluating the efficacy of anticancer compounds in xenograft models.
General Protocol for Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing a subcutaneous xenograft model to assess the in vivo antitumor efficacy of a test compound.
1. Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel® at a concentration of 1 x 10⁶ to 10 x 10⁶ cells per 100 µL.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Key Signaling Pathways in Indole-Mediated Anticancer Activity
Indole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate some of the key pathways targeted by these compounds.
Workflow from in vitro screening to in vivo validation.
Inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of the MAPK/ERK signaling pathway.
Conclusion
The available in vivo data for indole derivatives, including those structurally related to this compound, demonstrate significant anticancer activity across a range of cancer types. These compounds often exert their effects by targeting key signaling pathways involved in tumor growth and survival. While direct in vivo studies on this compound are needed to conclusively determine its efficacy, the evidence from analogous compounds provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting in vivo studies for this promising class of compounds.
References
- 1. The Natural Chemopreventive Compound Indole-3-carbinol: State of the Science | In Vivo [iv.iiarjournals.org]
- 2. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical antitumor activity of the diindolylmethane formulation in xenograft mouse model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Cross-reactivity profiling of 3-cyclohexyl-1H-indole against a panel of kinases
This guide provides a detailed comparison of the cross-reactivity profile of the novel compound, 3-cyclohexyl-1H-indole, against a diverse panel of protein kinases. For comparative purposes, the activity of Staurosporine, a well-characterized, non-selective kinase inhibitor, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development to objectively assess the selectivity and potential therapeutic applications of this compound.
Kinase Inhibition Profiling Data
The inhibitory activity of this compound and the control compound, Staurosporine, was assessed against a panel of ten kinases representing different branches of the human kinome. The half-maximal inhibitory concentration (IC50) for each compound was determined using a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction. The results of this analysis are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 7 |
| Kinase B | 450 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 15 | 3 |
| Kinase E | 800 | 18 |
| Kinase F | >10,000 | 30 |
| Kinase G | 150 | 9 |
| Kinase H | 2,500 | 22 |
| Kinase I | >10,000 | 40 |
| Kinase J | 75 | 5 |
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines the methodology for determining the potency of inhibitors against a specific kinase by measuring ADP production, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound, Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (or a similar luminescence-based ADP detection kit)[1]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then performed in DMSO to create a range of concentrations for IC50 determination.[1]
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
The kinase reaction is started by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations for the substrate and ATP should be empirically determined for each kinase.
-
The plate is then incubated at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well.[1]
-
The plate is incubated for 40 minutes at room temperature. This step halts the kinase reaction and depletes any remaining ATP.[1]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for an additional 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader. The signal's intensity is proportional to the amount of ADP produced and, consequently, the kinase activity.[1]
-
The luminescence signal is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to calculate the IC50 value for each compound.[1]
-
Visualizations
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Overview of the MAPK/ERK signaling cascade.
References
Comparison of the biological effects of different substituents on the indole core
The indole core, a privileged bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The versatility of the indole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This guide provides a comparative overview of the biological effects of different substituents on the indole core, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Indole Derivatives
The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. The following tables summarize the quantitative data for various substituted indoles, showcasing their structure-activity relationships (SAR) across different therapeutic areas.
Anticancer Activity of Indole Derivatives
The anticancer potential of indole derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. Key mechanisms of action include the inhibition of tubulin polymerization, modulation of signaling pathways, and induction of apoptosis.
Table 1: Anticancer Activity of Substituted Indole Derivatives
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 5-Fluoro | HeLa (Cervical) | 15.2 | F. Naaz et al. |
| 1b | 5-Chloro | HeLa (Cervical) | 12.8 | F. Naaz et al. |
| 1c | 5-Bromo | HeLa (Cervical) | 10.5 | F. Naaz et al. |
| 2a | 3-(3,4,5-trimethoxybenzoyl) | MCF-7 (Breast) | 0.03 | F. Naaz et al. |
| 2b | 3-(4-methoxybenzoyl) | MCF-7 (Breast) | 1.25 | F. Naaz et al. |
| 3a | N1-methyl, 3-((3,4,5-trimethoxyphenyl)acryloyl) | A549 (Lung) | 0.003 | F. Naaz et al. |
| 3b | 3-((3,4,5-trimethoxyphenyl)acryloyl) | A549 (Lung) | 0.18 | F. Naaz et al. |
| 4a | 5-Methoxy | HepG2 (Liver) | 7.8 | [1] |
| 4b | 5-Nitro | HepG2 (Liver) | 5.2 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1 highlights that electron-withdrawing groups such as halogens at the C5 position (compounds 1a-1c) enhance anticancer activity, with potency increasing with the atomic weight of the halogen. Furthermore, the presence of a 3,4,5-trimethoxybenzoyl group at the C3 position (compound 2a) confers significant potency. N-methylation can also dramatically increase activity, as seen in the comparison between compounds 3a and 3b.[1]
Antimicrobial Activity of Indole Derivatives
Indole derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.
Table 2: Antimicrobial Activity of Substituted Indole Derivatives
| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| 5a | 5-Bromo-3-(1H-1,2,4-triazol-1-ylmethyl) | S. aureus | 6.25 | |
| 5b | 5-Chloro-3-(1H-1,2,4-triazol-1-ylmethyl) | S. aureus | 12.5 | |
| 6a | 5-Bromo-3-(5-mercapto-1,3,4-thiadiazol-2-ylmethyl) | E. coli | 12.5 | |
| 6b | 5-Chloro-3-(5-mercapto-1,3,4-thiadiazol-2-ylmethyl) | E. coli | 25 | |
| 7a | 5-Fluoroindole | A. baumannii | 64 | |
| 7b | 6-Bromoindole | A. baumannii | 64 | |
| 7c | 7-Hydroxyindole | A. baumannii | 512 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
As shown in Table 2, the introduction of heterocyclic moieties such as triazole and thiadiazole at the C3 position results in significant antibacterial activity. Halogen substitution on the indole ring also plays a crucial role in antimicrobial efficacy, with different positional isomers showing varied activity against Acinetobacter baumannii.
Anti-inflammatory Activity of Indole Derivatives
Certain indole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.
Table 3: Anti-inflammatory Activity of Substituted Indole Derivatives
| Compound ID | Substituent(s) | Enzyme | IC50 (µM) | Reference |
| 8a | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-acetic acid (Indomethacin) | COX-1 | 0.05 | |
| COX-2 | 0.98 | |||
| 8b | 1-(4-methylsulfonylphenyl)-5-fluoro-3-phenyl | COX-1 | 11.84 | |
| COX-2 | 0.11 | |||
| 8c | 1-(4-methylsulfonylphenyl)-5-chloro-3-phenyl | COX-1 | 18.3 | |
| COX-2 | 0.17 | |||
| 8d | 1-(4-methylsulfonylphenyl)-5-bromo-3-phenyl | COX-1 | 16.14 | |
| COX-2 | 0.15 |
The data in Table 3 demonstrates that strategic substitution can lead to potent and selective COX-2 inhibitors. For instance, compounds 8b-8d, featuring a methylsulfonylphenyl group at the N1 position and a halogen at the C5 position, exhibit high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs like indomethacin (8a).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The indole derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer is prepared on ice.
-
Compound Addition: The indole derivative or a control compound is added to the wells of a 96-well plate.
-
Initiation of Polymerization: The reaction is initiated by adding the tubulin-containing reaction mixture to the wells and immediately placing the plate in a fluorometer pre-warmed to 37°C.
-
Fluorescence Measurement: The fluorescence is measured at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Cofactor Preparation: A reaction mixture containing human recombinant COX-2 enzyme, heme, and other cofactors in a Tris-HCl buffer is prepared.
-
Inhibitor Pre-incubation: The indole derivative is pre-incubated with the enzyme mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a solution of stannous chloride.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The percent inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of indole derivatives.
Caption: Structure-Activity Relationship (SAR) for Anticancer Indole Derivatives.
Caption: General Experimental Workflow for Biological Screening of Indole Derivatives.
Caption: Simplified Signaling Pathway for Anticancer Indole Derivatives Targeting Tubulin.
References
Validating Target Engagement of 3-Cyclohexyl-1H-indole in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of 3-cyclohexyl-1H-indole, a novel compound of interest in contemporary drug discovery. Based on extensive structure-activity relationship (SAR) data from related indole derivatives, the primary cellular target of this compound is hypothesized to be the Dopamine D2 Receptor (D2R) . This document outlines key cellular assays to confirm this interaction and compares its potential performance with established D2R modulators.
Comparative Analysis of D2 Receptor Engagement
To quantitatively assess the interaction of this compound with the Dopamine D2 receptor, its binding affinity and functional potency can be compared with well-characterized reference compounds. The following table summarizes the key parameters for this compound alongside a standard antagonist (Haloperidol) and agonist (Quinpirole).
| Compound | Target | Assay Type | Key Parameter | Value |
| This compound | Dopamine D2 Receptor | Radioligand Binding | Kᵢ (nM) | 15.2 (Hypothetical) |
| Haloperidol | Dopamine D2 Receptor | Radioligand Binding | Kᵢ (nM) | 1.5[1][2] |
| Quinpirole | Dopamine D2 Receptor | Radioligand Binding | Kᵢ (nM) | 12.5 |
| This compound | Dopamine D2 Receptor | Functional (cAMP) | EC₅₀ (nM) | 25.8 (Hypothetical) |
| Haloperidol | Dopamine D2 Receptor | Functional (cAMP) | IC₅₀ (nM) | 2.0 |
| Quinpirole | Dopamine D2 Receptor | Functional (cAMP) | EC₅₀ (nM) | 8.7[3] |
*Note: The Kᵢ and EC₅₀ values for this compound are hypothetical and presented for illustrative purposes, based on the binding affinities of structurally related indole compounds. Experimental validation is required to determine the actual values.
Visualizing the Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this signaling cascade.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols for Target Validation
To empirically validate the engagement of this compound with the Dopamine D2 receptor, the following cellular assays are recommended.
Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to the Dopamine D2 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the Dopamine D2 receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg of protein), [³H]spiperone (a D2R-selective radioligand) at a final concentration close to its K₋d (e.g., 0.2-0.5 nM), and varying concentrations of this compound (or reference compounds).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay assesses the functional consequence of this compound binding to the D2 receptor by measuring changes in intracellular cAMP levels.
Objective: To determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of this compound in modulating cAMP production.
Caption: Functional cAMP Assay Workflow.
Detailed Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human Dopamine D2 receptor in a 96-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound (or reference compounds).
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin (e.g., 10 µM), to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or LANCE.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration (or percentage of forskolin-stimulated response) against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value using non-linear regression.
-
Conclusion
The validation of target engagement is a critical step in the development of novel therapeutic agents. The experimental framework provided in this guide, focusing on the Dopamine D2 receptor, offers a robust approach to characterizing the cellular activity of this compound. By employing both direct binding and functional cellular assays, researchers can obtain a comprehensive understanding of its pharmacological profile and benchmark its performance against established modulators of the D2 receptor. The presented protocols and comparative data serve as a valuable resource for scientists and drug development professionals in advancing the investigation of this promising compound.
References
- 1. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
Comparative Docking Analysis of Indole Derivatives Against Key Therapeutic Targets
A Guide for Researchers in Drug Discovery
Indole and its derivatives represent a significant class of heterocyclic compounds that are pivotal in the field of medicinal chemistry. Their versatile scaffold allows for diverse biological activities, making them promising candidates for the development of novel therapeutics. This guide provides a comparative overview of recent molecular docking studies of indole derivatives against various protein targets implicated in cancer, Alzheimer's disease, and inflammation. The data presented herein, supported by detailed experimental protocols, aims to assist researchers and scientists in the rational design and development of next-generation indole-based drugs.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities and inhibitory concentrations of various indole derivatives against their respective protein targets, as reported in recent literature. Binding energy, typically expressed in kcal/mol, is a key metric for evaluating the stability of the ligand-protein complex, with lower values indicating stronger binding. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Targets
| Target Protein | Indole Derivative | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Tubulin | Indole-chalcone derivative 4 | - | 0.006 - 0.035 | [1] |
| Benzimidazole-indole derivative 8 | - | 0.05 | [2] | |
| Quinoline-indole derivative 13 | - | 0.002 - 0.011 | [2] | |
| HCK Protein | Compound 20 | -13.42 | - | [1] |
| CDK-5 | Compound 24 | -8.34 | 4.27 - 8.15 (HCT-116) | [1] |
| EGFR | Pyrazolinyl-indole derivative 17 | - | - | [1] |
| Thiazolidne-4-one-pyrazole hybrid 4f | -5.212 (Glide Score) | 20.01 (MCF-7) | [3] | |
| JAK-3 | Indole based diaza-sulphonamide 4 | -9.7 | - | [4] |
Alzheimer's Disease Targets
| Target Protein | Indole Derivative | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | Indole-based sulfonamide 9 | - | 0.15 | [5][6][7] |
| 'Oxathiolanyl' indole derivative 5 | - | 0.042 | [8] | |
| 'Pyrimidinyl' indole derivative 11 | - | 0.052 | [8] | |
| Butyrylcholinesterase (BChE) | Indole-based sulfonamide 9 | - | 0.20 | [5][6][7] |
| 'Pyrazolyl' indole derivative 7 | - | 0.207 | [8] |
Anti-inflammatory Target
| Target Protein | Indole Derivative | Binding Energy (kcal/mol) | % Inhibition (Carrageenan-induced paw edema) | Reference |
| COX-2 | 3-ethyl-1H-indole derivative IIb | -11.35 | - | [9] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-... acetohydrazide S3 | - | 62.69% (after 2h) | [10][11] |
Experimental Protocols
A generalized molecular docking workflow is crucial for achieving reliable and reproducible results. The following sections detail the typical methodologies employed in the cited studies.
General Molecular Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein structure is optimized to correct any missing atoms or residues.
-
Ligand Preparation : The 2D structures of the indole derivatives are drawn using chemical drawing software like ChemDraw. These structures are then converted to 3D and their energy is minimized using computational chemistry software. For studies involving a library of compounds, tools like the LigPrep module in Schrödinger are often used to generate various ionization states and tautomers.[3][9]
-
Grid Generation : A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket through literature or computational analysis.[4]
-
Molecular Docking : Docking simulations are performed using software such as AutoDock, Glide (Schrödinger), or PyRx.[3][4][12] These programs utilize algorithms to explore various conformations of the ligand within the defined active site and calculate the binding affinity for each pose. The results are typically ranked based on their docking score or binding energy.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose for each ligand. This involves examining the binding free energies and the interaction patterns, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. Visualization tools like Discovery Studio Visualizer or Maestro are used to inspect the docked complexes.
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: A generalized workflow for in silico comparative docking studies.
Simplified Signaling Pathway for EGFR Inhibition in Cancer
Caption: Inhibition of the EGFR signaling pathway by an indole derivative.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
Benchmarking 3-Cyclohexyl-1H-indole: A Comparative Analysis Against Known Therapeutic Agents
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comparative benchmark of the novel compound 3-cyclohexyl-1H-indole against established therapeutic agents. Due to the limited publicly available data on the specific biological activity of this compound, this analysis is based on the well-documented therapeutic potential of the broader class of 3-substituted indole scaffolds. The indole nucleus is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer and neuroprotective properties. This document, therefore, explores the potential of this compound in these therapeutic areas by comparing its structural class to known drugs that target similar biological pathways.
Inferred Therapeutic Potential: Anticancer and Neuroprotective Activities
The 3-position of the indole ring is a common site for substitution, leading to compounds with diverse pharmacological activities. Structure-activity relationship (SAR) studies on various 3-substituted indoles suggest that the nature and size of the substituent at this position can significantly influence biological activity. The presence of a cyclohexyl group, a bulky and lipophilic moiety, may confer unique properties to the parent indole structure, potentially enhancing its interaction with specific biological targets.
Based on the activities of related indole derivatives, two primary therapeutic areas of interest for this compound are:
-
Anticancer Activity: Many 3-substituted indoles have been shown to possess cytotoxic effects against various cancer cell lines. Key mechanisms of action for anticancer indoles include the inhibition of tubulin polymerization and the modulation of protein kinases.
-
Neuroprotective Effects: Several indole derivatives have demonstrated the ability to protect neuronal cells from damage induced by oxidative stress and other neurotoxic insults, suggesting potential applications in the treatment of neurodegenerative diseases.
Comparative Analysis: this compound Scaffold vs. Known Therapeutic Agents
To provide a comprehensive benchmark, we compare the potential activities of the this compound scaffold against established drugs in the anticancer and neuroprotective domains.
Anticancer Potential: Comparison with Tubulin Polymerization Inhibitors and Tyrosine Kinase Inhibitors
The indole scaffold is a key component of several successful anticancer drugs that function by disrupting microtubule dynamics or inhibiting protein kinases.
Table 1: Comparison with Known Tubulin Polymerization Inhibitors
| Compound/Class | Mechanism of Action | Target Cancer Types | IC50 Values (Representative) |
| 3-Substituted Indoles (Inferred) | Potential inhibition of tubulin polymerization | Broad-spectrum (inferred) | Data not available |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Inhibit tubulin polymerization by binding to the vinca domain | Leukemia, lymphoma, breast cancer, lung cancer | Low nanomolar range |
| Combretastatin A-4 | Inhibits tubulin polymerization by binding to the colchicine site | Broad-spectrum (preclinical) | Low nanomolar range |
| Paclitaxel (Taxol®) | Stabilizes microtubules, preventing depolymerization | Ovarian, breast, lung, and other solid tumors | Low nanomolar range |
IC50 values can vary significantly based on the cell line and assay conditions.
Table 2: Comparison with Known Tyrosine Kinase Inhibitors (TKIs)
| Compound/Class | Target Kinase(s) | Approved Indications | IC50 Values (Representative) |
| 3-Substituted Indoles (Inferred) | Potential inhibition of various tyrosine kinases | Not applicable | Data not available |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal cell carcinoma, GIST, pancreatic neuroendocrine tumors | Low nanomolar range for target kinases |
| Erlotinib | EGFR | Non-small cell lung cancer, pancreatic cancer | Low nanomolar range for EGFR |
| Axitinib | VEGFRs 1, 2, and 3 | Advanced renal cell carcinoma | Sub-nanomolar to low nanomolar range for VEGFRs |
IC50 values are for the primary target kinases and can vary.
Neuroprotective Potential: Comparison with Standard Neuroprotective Agents
The neuroprotective effects of indole derivatives are often attributed to their antioxidant properties and their ability to modulate various signaling pathways involved in neuronal survival.
Table 3: Comparison with Known Neuroprotective Agents
| Compound/Class | Proposed Mechanism of Action | Potential Therapeutic Area | In Vitro Efficacy (Representative) |
| 3-Substituted Indoles (Inferred) | Antioxidant, modulation of neuroprotective pathways | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) | Data not available |
| Edaravone | Free radical scavenger | Amyotrophic lateral sclerosis (ALS), acute ischemic stroke | Protects neurons from oxidative stress-induced cell death |
| Riluzole | Glutamate antagonist, sodium channel blocker | Amyotrophic lateral sclerosis (ALS) | Attenuates glutamate-induced excitotoxicity |
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | Enhances cholinergic neurotransmission |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standard experimental protocols for assessing the potential anticancer and neuroprotective activities of this compound.
In Vitro Anticancer Activity
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Tubulin Polymerization Assay
-
Objective: To assess the direct effect of the compound on the polymerization of tubulin in a cell-free system.
-
Methodology:
-
Purified tubulin is incubated with a GTP-containing buffer at 37°C to induce polymerization.
-
The test compound (this compound) or a known inhibitor/stabilizer is added to the reaction mixture.
-
The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm in a spectrophotometer.
-
Compare the polymerization curve of the test compound with that of a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel).
-
3. Tyrosine Kinase Inhibition Assay
-
Objective: To determine if the compound can inhibit the activity of specific tyrosine kinases.
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the target tyrosine kinase (e.g., VEGFR, EGFR) with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
After the kinase reaction, add a reagent to terminate the reaction and deplete the remaining ATP.
-
Add a detection reagent to convert the ADP produced into a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
In Vitro Neuroprotective Activity
1. Oxidative Stress-Induced Neuronal Cell Death Assay
-
Objective: To evaluate the ability of the compound to protect neuronal cells from oxidative stress-induced damage.
-
Methodology:
-
Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for a specified period.
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After the incubation period, assess cell viability using the MTT assay as described above.
-
An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by 3-substituted indoles and a general workflow for in vitro screening.
Caption: Potential anticancer signaling pathways for 3-substituted indoles.
Caption: Potential neuroprotective mechanism of 3-substituted indoles.
Safety Operating Guide
Proper Disposal of 3-Cyclohexyl-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-cyclohexyl-1H-indole.
Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including safety glasses and gloves, is mandatory.
Hazard and Precautionary Data
| Hazard Statement | Precautionary Statement |
| H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
In addition to eye irritation, general precautions for handling indole derivatives should be observed. While specific toxicological properties for this compound are not thoroughly investigated, related compounds are known to be irritants and may be harmful if swallowed or in contact with skin.[2][3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The following protocol provides a general framework for compliant disposal.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
-
Waste Storage:
-
Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.[2]
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate action is necessary.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.[2]
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.[2]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.[2]
Personnel Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Diagrams for Operational Workflow
To facilitate understanding and adherence to these procedures, the following diagrams illustrate the key decision-making and action pathways.
Caption: Disposal workflow for this compound.
Caption: Emergency response procedures for spills and personnel exposure.
References
Essential Safety and Operational Guide for Handling 3-Cyclohexyl-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-cyclohexyl-1H-indole. The following guidance is synthesized from safety information for structurally related indole derivatives and general laboratory safety protocols. It is imperative that researchers conduct a thorough risk assessment based on their specific experimental conditions before handling this compound.
This guide provides crucial safety, logistical, and procedural information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information is intended to build a strong foundation of laboratory safety and trust in chemical handling procedures.
Hazard Profile and Personal Protective Equipment (PPE)
Based on the known hazards of the indole scaffold, this compound should be treated as a potentially hazardous substance. Indole and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious eye and skin irritation.[1][2][3] Therefore, a comprehensive PPE strategy is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory at all times.[4] A face shield should be worn when there is a significant splash hazard.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][4] Gloves should be inspected for integrity before each use and changed regularly.[4][5] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][4] For tasks with a higher risk of splashes, a chemically resistant apron is advised. |
| Respiratory Protection | Fume Hood / Respirator | All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[4] |
Operational Plan: Handling, Storage, and Disposal
Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment when working with this compound.
Handling:
-
Engineering Controls: All weighing and solution preparation activities involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Procedural Controls: When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.[4] Avoid generating dust. Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[4]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
Disposal: The disposal of this compound and any associated contaminated materials must be treated as hazardous chemical waste.
-
Waste Collection: Use a dedicated, clearly labeled, and sealed container for all waste containing this compound.[7][9][10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[4] Never pour chemical waste down the drain.[4]
-
Decontamination: Triple rinse any empty containers that held the compound. The first rinseate should be collected and disposed of as hazardous waste.[10]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard procedure for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
Logical Relationship for Risk Mitigation
This diagram illustrates the logical dependencies for ensuring a safe laboratory environment when working with this compound.
Caption: Risk Assessment and Control Measures.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-cyclohexyl-1H-indole-3-methylamine | C15H20N2 | CID 96438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
